Product packaging for 1-Chloro-5-methylisoquinoline(Cat. No.:CAS No. 24188-79-2)

1-Chloro-5-methylisoquinoline

Cat. No.: B1582998
CAS No.: 24188-79-2
M. Wt: 177.63 g/mol
InChI Key: DPAPEFZCOKWLDM-UHFFFAOYSA-N
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Description

1-Chloro-5-methylisoquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1582998 1-Chloro-5-methylisoquinoline CAS No. 24188-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPEFZCOKWLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348828
Record name 1-chloro-5-methylisoquinoline
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-79-2
Record name 1-chloro-5-methylisoquinoline
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Record name 1-chloro-5-methylisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-5-methylisoquinoline (CAS 24188-79-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-Chloro-5-methylisoquinoline. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, reactivity, characterization, and safe handling, grounded in authoritative chemical principles.

Introduction and Strategic Importance

This compound, registered under CAS number 24188-79-2, is a halogenated heterocyclic compound.[1][2] While a seemingly simple molecule, it represents a strategically important building block in the lexicon of medicinal chemistry. The isoquinoline core is a well-established "privileged scaffold" found in numerous natural products and pharmacologically active molecules. The specific substitution pattern of this compound—a reactive chlorine atom at the C1 position and a methyl group on the benzene ring—offers a versatile platform for synthetic elaboration.

The true value of this reagent lies in its potential as a precursor for more complex molecules. It is primarily utilized as a synthetic intermediate for crafting isoquinoline-based drugs, which have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.[3] The chlorine atom at the C1 position is not an inert bystander; it is an activated leaving group, primed for nucleophilic substitution. This reactivity allows chemists to introduce a wide array of functional groups, thereby generating diverse molecular libraries for screening and lead optimization in drug discovery programs.

Physicochemical & Computational Properties

A foundational understanding of a compound's physical and computational properties is critical for its effective use in experimental design, from selecting appropriate solvent systems to predicting its behavior in biological assays.

Core Identification and Physical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 24188-79-2[1][2][3]
Molecular Formula C₁₀H₈ClN[1][2][3]
Molecular Weight 177.63 g/mol [1][2][3]
IUPAC Name This compound[2]
Predicted Boiling Point 308.6 ± 22.0 °C[3]
Typical Purity ≥97%[1]
Computed Properties for Drug Discovery

Computational descriptors help predict a molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

DescriptorValueSignificance & InterpretationSource(s)
XLogP3 / LogP ~3.2 - 3.4Indicates moderate lipophilicity ("fat-loving" nature). This value is within the range often considered favorable for oral drug absorption and cell membrane permeability, according to Lipinski's Rule of Five.[1][2]
Topological Polar Surface Area (TPSA) 12.89 ŲRepresents the surface area of polar atoms. A low TPSA like this is strongly correlated with good cell membrane permeability and oral bioavailability.[1]
Hydrogen Bond Acceptors 1 (the ring Nitrogen)The ability to accept hydrogen bonds is crucial for receptor-ligand interactions.[1]
Hydrogen Bond Donors 0The absence of donor groups influences its solubility and interaction profile.[1]
Rotatable Bonds 0The rigid structure reduces the entropic penalty upon binding to a target, which can be advantageous for binding affinity.[1]

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted isoquinolines exist, the most direct and industrially relevant method for preparing 1-chloro-isoquinolines involves the chlorination of the corresponding isoquinolin-1-one precursor.

The Vilsmeier-Haack Analogy: Why POCl₃ is the Reagent of Choice

The conversion of 5-methylisoquinolin-1-one to this compound is typically achieved using phosphorus oxychloride (POCl₃).[4][5] This reagent is exceptionally effective for two primary reasons:

  • Chlorination: It is a potent source of electrophilic chlorine.

  • Dehydration: It acts as a powerful dehydrating agent, driving the reaction to completion.

The mechanism is analogous to the Vilsmeier-Haack reaction. The lactam oxygen of the isoquinolinone attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the C=O bond with a C-Cl bond, forming the aromatic isoquinoline ring system. Using POCl₃ often as both the reagent and the solvent ensures the reaction proceeds efficiently at reflux temperatures.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A 5-methylisoquinolin-1-one (Starting Material) C Combine and Reflux (e.g., 3 hours) A->C B Phosphorus Oxychloride (POCl₃) (Reagent & Solvent) B->C D Cool and Concentrate (Remove excess POCl₃) C->D E Quench with Base (e.g., aq. NaOH or NaHCO₃) D->E F Extract with Organic Solvent (e.g., Dichloromethane) E->F G Dry, Filter, Concentrate F->G H Column Chromatography (Silica Gel) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for analogous compounds and should be performed by trained chemists with appropriate safety precautions.[5]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 5-methylisoquinolin-1-one (1 equivalent) to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10 equivalents, serving as solvent) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 107 °C) and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully concentrate the mixture under reduced pressure to remove the excess POCl₃. The residue is then cautiously quenched by adding it to ice-cold saturated sodium bicarbonate (NaHCO₃) solution or a dilute base like 5N NaOH with vigorous stirring until the pH is neutral or slightly basic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the reactivity of the C1-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C1 position is highly susceptible to displacement by nucleophiles. This is because the electron-withdrawing nitrogen atom at the adjacent C2 position can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction.

This predictable reactivity allows for the facile introduction of various functional groups, including:

  • Amines (R-NH₂): To form aminopyridines, a common core in kinase inhibitors.

  • Alcohols/Phenols (R-OH): To form ethers.

  • Thiols (R-SH): To form thioethers.

  • Organometallic reagents: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding molecular complexity.

SNAr Workflow Diagram

G A This compound E SₙAr Reaction A->E B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) B->E C Base (e.g., K₂CO₃, DIPEA) C->E D Solvent & Heat (e.g., DMF, Dioxane) D->E F Functionalized Isoquinoline (Scaffold for Drug Discovery) E->F

Caption: General scheme for functionalizing the isoquinoline core.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a robust, self-validating system.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. The expected spectrum for this compound in CDCl₃ would feature:

    • A singlet for the methyl (CH₃) protons around δ 2.5-2.7 ppm.

    • A series of multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the five protons on the isoquinoline ring system. The specific splitting patterns would confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. One would expect to see 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. For this compound, an Electron Impact (EI-MS) spectrum would show a molecular ion (M⁺) peak at m/z 177. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 179 with an intensity approximately one-third of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.[6]

  • IR (Infrared Spectroscopy): While less definitive for overall structure, IR spectroscopy confirms the presence of key functional groups. The spectrum would be characterized by:

    • Aromatic C-H stretching peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

    • C=C and C=N aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

GHS Hazard Classification
Hazard CodeStatementClassSignal Word
H303 May be harmful if swallowedAcute Toxicity, Oral (Cat. 5)Warning
H315 Causes skin irritationSkin Irritation (Cat. 2)Warning
H319 Causes serious eye irritationEye Irritation (Cat. 2A)Warning
H335 May cause respiratory irritationSTOT SE (Cat. 3)Warning
(Source: PubChem)[2]
Safe Handling Protocol
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended).

    • A properly buttoned lab coat.

    • Chemical safety goggles or a face shield.

  • Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • First Aid Measures: [7][8]

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7] Some suppliers note that the material may be air-sensitive, so storage under an inert atmosphere (e.g., Argon or Nitrogen) may be advisable for long-term stability.[7]

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile and reactive tool for the discerning synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity through SNAr chemistry, and straightforward synthesis make it an invaluable starting point for constructing novel molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is the first step toward leveraging this powerful building block in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to 1-Chloro-5-methylisoquinoline: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-methylisoquinoline is a halogenated aromatic heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising an isoquinoline core with a reactive chlorine atom at the 1-position and a methyl group at the 5-position, make it a valuable intermediate for the synthesis of a diverse range of complex molecules. The isoquinoline scaffold itself is a privileged structure, found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The presence of the chloro-substituent provides a handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of novel molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in the development of new therapeutic agents.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate analytical techniques for its characterization.

Structure and Identification

The foundational identity of this compound is established by its unique identifiers and molecular characteristics.

PropertyValueSource
CAS Number 24188-79-2[1][2][3]
Molecular Formula C₁₀H₈ClN[1][2][4]
Molecular Weight 177.63 g/mol [1][2][4]
IUPAC Name This compound[1]
SMILES CC1=CC=CC2=C1C=CN=C2Cl[1][2]
InChIKey DPAPEFZCOKWLDM-UHFFFAOYSA-N[1]

dot graph "this compound" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=640957&t=l", imagescale=true, labelloc=b, label="this compound"]; }

Caption: 2D Structure of this compound.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.

PropertyValueNotesSource
Physical Form SolidBased on related compounds.
Boiling Point 308.6 ± 22.0 °CThis is a predicted value.[4]
Storage Store at 2-8°CRecommended for maintaining stability.[4]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. Below is a summary of expected spectroscopic characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons provide valuable information about their substitution pattern.

  • ¹³C NMR: A reference to a ¹³C NMR spectrum for this compound exists in the literature, indicating its availability for structural confirmation.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline ring, and the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.63 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

dot graph Reactivity_Overview { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various organoboron reagents. This reaction is invaluable for the synthesis of biaryl and heteroaryl-aryl scaffolds.[5]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical for the efficient oxidative addition of the palladium to the relatively unreactive C-Cl bond. A base is required to activate the boronic acid for the transmetalation step.

dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).

  • Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene). To this suspension, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., SPhos or XPhos, 1.1-1.2 equivalents relative to Pd).

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl isoquinolines.[6][7] These motifs are prevalent in many biologically active compounds.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Causality: Similar to the Suzuki coupling, a palladium catalyst and a sterically demanding phosphine ligand are essential for the catalytic cycle. A strong, non-nucleophilic base is used to deprotonate the amine, facilitating its coordination to the palladium center.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) to an oven-dried reaction flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.5 equiv.).

  • Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M. Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key starting material for the synthesis of compounds with potential therapeutic applications. The isoquinoline core is a well-established pharmacophore, and the ability to functionalize it at the C1 position via the chloro substituent allows for the generation of diverse libraries of compounds for screening against various biological targets.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can bind to the ATP-binding site of the enzyme. The 1-aminoisoquinoline scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a common motif in the design of inhibitors for various kinases, such as c-Met.[8][9] The methyl group at the 5-position can provide additional steric and electronic interactions within the binding pocket, potentially enhancing potency and selectivity.

Other Therapeutic Areas

Derivatives of this compound have the potential to be explored for a range of other biological activities, including as antimicrobial and anti-inflammatory agents, owing to the broad bioactivity profile of the isoquinoline class of compounds.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • May be harmful if swallowed (H303)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide array of functionalized isoquinoline derivatives. As the demand for novel therapeutic agents continues to grow, the strategic use of such intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. This guide serves as a foundational resource for researchers looking to harness the potential of this compound in their scientific endeavors.

References

1-Chloro-5-methylisoquinoline molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-5-methylisoquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its core molecular structure, systematic nomenclature, and physicochemical properties. This document outlines a robust, field-proven synthetic methodology, grounded in established chemical principles, and presents a framework for its analytical characterization using modern spectroscopic techniques. The rationale behind experimental design and the interpretation of analytical data are emphasized to provide a self-validating protocol for researchers. This guide is intended for professionals in drug development and chemical research who require a deep, practical understanding of this versatile synthetic intermediate.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. This compound is a substituted aromatic heterocycle based on the isoquinoline core.

1.1. IUPAC Name and Registration

  • IUPAC Name : this compound[1]

  • CAS Number : 24188-79-2[1][2][3]

  • Molecular Formula : C₁₀H₈ClN[1][3][4]

1.2. Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. A chlorine atom is substituted at the C1 position of the isoquinoline ring, and a methyl group is at the C5 position.

Caption: Molecular structure of this compound.

1.3. Physicochemical Properties

A summary of key computed and experimental properties is crucial for experimental planning, including solvent selection and reaction condition optimization.

PropertyValueSource
Molecular Weight 177.63 g/mol [1][3]
Monoisotopic Mass 177.0345270 Da[1]
Boiling Point 308.6 ± 22.0 °C (Predicted)[2]
Physical Form Solid
XLogP3 3.4[1]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 1[3]

Synthesis Protocol and Mechanistic Insight

The preparation of 1-chloro-isoquinolines is commonly achieved from the corresponding isoquinoline N-oxides. This approach provides a reliable and scalable route. The protocol described below is a representative method adapted from established procedures for similar substituted isoquinolines[5][6].

2.1. Experimental Protocol: Synthesis from 5-Methylisoquinoline N-oxide

This two-step process involves the initial oxidation of the parent heterocycle followed by chlorination.

Step 1: N-Oxidation of 5-Methylisoquinoline

  • Dissolve 5-methylisoquinoline (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add hydrogen peroxide (30% aq. solution, 1.5 equivalents) dropwise, maintaining the internal temperature below 10°C.

  • After addition, allow the mixture to warm to room temperature and stir for 24 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylisoquinoline N-oxide.

Step 2: Chlorination of 5-Methylisoquinoline N-oxide

  • To the crude 5-methylisoquinoline N-oxide, add phosphorus oxychloride (POCl₃, 5-10 equivalents) as both the reagent and solvent.

  • Reflux the mixture with stirring for 1-2 hours. The reaction progress should be monitored by TLC.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Basify the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate to pH > 8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

2.2. Causality and Mechanistic Rationale

The choice of phosphorus oxychloride (POCl₃) is critical. The N-oxide oxygen atom acts as a nucleophile, attacking the phosphorus center of POCl₃. This forms an adduct which, after rearrangement and elimination, introduces a chlorine atom at the C1 position—a position highly activated by the electron-withdrawing nature of the positively charged nitrogen in the intermediate. This mechanism is a variation of the Reissert reaction conditions.

G start Start: 5-Methylisoquinoline n_oxidation Step 1: N-Oxidation Reagent: H₂O₂ / Acetic Acid start->n_oxidation n_oxide Intermediate: 5-Methylisoquinoline N-oxide n_oxidation->n_oxide chlorination Step 2: Chlorination Reagent: POCl₃ (reflux) n_oxide->chlorination workup Quench, Extraction, & Purification chlorination->workup end_product Final Product: This compound workup->end_product

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. While a dedicated public spectral database for this specific compound is sparse, its structure can be unequivocally confirmed by predicting the expected outcomes from standard analytical techniques.

3.1. Mass Spectrometry (MS)

  • Technique : Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.

  • Expected Data :

    • Molecular Ion (M⁺) : A prominent molecular ion peak should be observed at m/z ≈ 177.

    • Isotopic Pattern : Due to the presence of chlorine, a characteristic M+2 peak should be observed at m/z ≈ 179 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a crucial validation point.

    • Fragmentation : Common fragmentation pathways may include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the heterocyclic ring.

3.2. Infrared (IR) Spectroscopy

  • Technique : IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

  • Expected Data :

    • ~3050-3100 cm⁻¹ : C-H stretching vibrations from the aromatic rings.

    • ~2920-2980 cm⁻¹ : C-H stretching from the methyl (CH₃) group.

    • ~1580-1650 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.

    • ~1000-1100 cm⁻¹ : C-Cl stretching vibration.

    • The region below 1500 cm⁻¹ will contain complex fingerprint vibrations useful for comparison against a known standard.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique : ¹H and ¹³C NMR are the most powerful tools for elucidating the precise atomic connectivity of the molecule.

  • Expected ¹H NMR Data (in CDCl₃, chemical shifts δ in ppm):

    • Aromatic Protons (5H) : The five protons on the bicyclic ring system will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Their exact shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their position relative to the nitrogen, chlorine, and methyl substituents. The proton at C8 is often shifted downfield due to its proximity to the nitrogen lone pair.

    • Methyl Protons (3H) : A singlet corresponding to the three protons of the methyl group will appear upfield, likely in the range of δ 2.4-2.7 ppm. The singlet nature indicates no adjacent protons.

  • Expected ¹³C NMR Data (in CDCl₃, chemical shifts δ in ppm):

    • Aromatic Carbons (9 carbons) : Multiple signals will be present in the δ 120-155 ppm range. The carbon bearing the chlorine (C1) will be significantly affected and its chemical shift will be a key identifier.

    • Quaternary Carbons : The spectrum will show several quaternary carbons (those without attached protons), including C1, C5, and the bridgehead carbons, which can be confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

    • Methyl Carbon (1 carbon) : A signal in the upfield region, typically δ 15-25 ppm, will correspond to the methyl group carbon.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a valuable intermediate in the synthesis of more complex molecules. Its structure is a privileged scaffold in medicinal chemistry.

The chlorine atom at the C1 position is a versatile synthetic handle. It can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of diverse functional groups, making it an ideal building block for creating libraries of compounds for drug discovery screening. It is specifically noted as an intermediate in the development of isoquinoline-based drugs with potential antitumor, antimicrobial, and anti-inflammatory activities[2].

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

  • GHS Hazard Statements : Based on available data, this compound is classified with the following warnings[1]:

    • H303 : May be harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Handling Recommendations :

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials[2].

References

Spectroscopic Data for 1-Chloro-5-methylisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-Chloro-5-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule.

Introduction

This compound (C₁₀H₈ClN) is a substituted isoquinoline derivative with a molecular weight of 177.63 g/mol .[1][2][3] The presence of the chloro and methyl groups on the isoquinoline scaffold significantly influences its electronic properties and reactivity, making detailed spectroscopic characterization essential for its unambiguous identification and for understanding its chemical behavior. This guide delves into the core spectroscopic techniques used to elucidate the structure of this compound, providing both data and the scientific rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3d1HH-8
~7.8-8.0d1HH-4
~7.6-7.8t1HH-7
~7.4-7.6d1HH-6
~7.2-7.4d1HH-3
~2.5s3H-CH₃

Note: The chemical shifts (δ) are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm. The data presented here is illustrative and based on established principles of NMR spectroscopy.

Interpretation and Scientific Rationale:

The aromatic protons of the isoquinoline ring system are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent, as well as the electron-donating effect of the methyl group.

  • H-8: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the protons on the benzene ring portion.

  • H-4: This proton is on the pyridine ring and is influenced by the adjacent nitrogen and the chloro-substituent at position 1.

  • H-3: This proton is adjacent to the chloro-substituted carbon and is expected to be deshielded.

  • H-6 and H-7: These protons on the benzene ring will exhibit splitting patterns (doublets and a triplet) due to coupling with their neighboring protons.

  • -CH₃: The methyl protons are expected to appear as a singlet in the upfield region of the spectrum (around δ 2.5 ppm) as they have no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~152C-1
~145C-8a
~142C-5
~136C-7
~130C-4a
~128C-4
~127C-6
~125C-8
~121C-3
~18-CH₃

Note: The chemical shifts (δ) are referenced to the solvent peak or an internal standard (e.g., TMS). The data is illustrative. A known reference for the ¹³C NMR spectrum of this compound is J. A. Su, E. Siew, E. V. Brown, Org. Magn. Resonance 11, 565 (1978), though the specific data is not detailed in the available search results.

Interpretation and Scientific Rationale:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

  • C-1: The carbon atom bonded to the electronegative chlorine atom is expected to be significantly downfield.

  • C-8a and C-4a: These are quaternary carbons at the ring fusion and their chemical shifts are influenced by the overall electronic structure of the bicyclic system.

  • Aromatic Carbons: The other aromatic carbons will resonate in the typical range for sp² hybridized carbons (δ 120-150 ppm). The specific shifts are modulated by the positions of the nitrogen, chlorine, and methyl groups.

  • -CH₃ Carbon: The methyl carbon will appear in the upfield region of the spectrum (around δ 18 ppm), which is characteristic of sp³ hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: The spectrometer is set up for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method, which results in a spectrum of singlets for each carbon, simplifying interpretation. A larger number of scans is typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction.

  • Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule based on their electronic environment and by comparison with data for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2920-2980MediumAliphatic C-H stretch (-CH₃)
~1600, 1580, 1470Strong-MediumC=C and C=N ring stretching
~1450Medium-CH₃ asymmetric bending
~1380Medium-CH₃ symmetric bending
~800-900StrongC-H out-of-plane bending
~700-800StrongC-Cl stretch

Note: This data is illustrative and based on typical IR absorption frequencies for the functional groups present in the molecule.

Interpretation and Scientific Rationale:

  • C-H Stretching: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

  • Ring Stretching: The strong to medium intensity bands in the 1470-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the isoquinoline ring system.

  • -CH₃ Bending: The bands around 1450 cm⁻¹ and 1380 cm⁻¹ correspond to the asymmetric and symmetric bending vibrations of the methyl group, respectively.

  • C-H Out-of-Plane Bending: The strong absorptions in the 800-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic rings, and their exact position can give clues about the substitution pattern.

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film (if it is a liquid) between two salt plates (e.g., NaCl or KBr), as a KBr pellet (for a solid sample), or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrument Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹. A background spectrum is typically run first and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Table 4: Representative Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
177/179100 / ~33[M]⁺ / [M+2]⁺ (Molecular Ion Peak)
142Moderate[M-Cl]⁺
115Moderate[M-Cl-HCN]⁺

Note: This data is illustrative. The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Interpretation and Scientific Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at an m/z corresponding to the molecular weight of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl), which is 177. Due to the natural abundance of the ³⁷Cl isotope, there will be a smaller peak at m/z 179 ([M+2]⁺) with an intensity of approximately one-third of the [M]⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[5]

  • Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. A common fragmentation pathway for chloro-substituted compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 142. Further fragmentation of the isoquinoline ring, such as the loss of HCN, can also occur, leading to other fragment ions.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for prior separation from any impurities.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that causes extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

G Molecule This compound (C₁₀H₈ClN) Ionization Ionization (e.g., EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ m/z = 177/179 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 Loss of Cl [M-Cl]⁺ m/z = 142 Fragmentation->Fragment1 Fragment2 Loss of Cl, HCN [M-Cl-HCN]⁺ m/z = 115 Fragmentation->Fragment2

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, collectively provide a detailed and unambiguous characterization of this compound. The interpretation of this data, grounded in fundamental principles of spectroscopy, allows for the confident structural elucidation of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar molecules, ensuring reproducibility and reliability in their scientific endeavors.

References

Theoretical studies and computational analysis of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Chloro-5-methylisoquinoline

Introduction

Isoquinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] The strategic functionalization of the isoquinoline scaffold allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and selectivity. This compound, the subject of this guide, is a halogenated derivative with potential applications as a versatile intermediate in the synthesis of novel pharmaceutical agents, including those with antitumor, antimicrobial, and anti-inflammatory properties.[2]

Understanding the fundamental physicochemical properties of such a molecule is paramount for predicting its behavior in biological systems and for designing rational synthetic pathways. Computational chemistry provides a powerful, non-destructive lens through which we can meticulously examine molecular structure, stability, and reactivity. This guide offers a comprehensive exploration of this compound using a suite of theoretical methods, primarily centered on Density Functional Theory (DFT). We will dissect its optimized geometry, vibrational frequencies, electronic landscape, and reactive sites, providing a robust theoretical foundation for researchers, scientists, and drug development professionals.

Core Computational Methodology: Density Functional Theory (DFT)

For the analysis of organic molecules like this compound, Density Functional Theory (DFT) stands as the method of choice, offering an exceptional balance of computational efficiency and predictive accuracy.[3][4][5] DFT calculations are predicated on determining the electron density of a system rather than its complex many-electron wavefunction, which simplifies the problem significantly.

Our analyses are grounded in the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has consistently proven reliable for predicting the properties of organic systems. This is paired with the Pople-style 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including polarization and diffuse functions crucial for non-covalent interactions and anions.[5][6] All calculations are performed using the Gaussian suite of programs, a standard in the computational chemistry field.[4]

Experimental Protocol: Computational Workflow
  • Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been located.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. This yields the theoretical FT-IR and FT-Raman spectra and provides the zero-point vibrational energy (ZPVE).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • MEP and UV-Vis Simulation: The molecular electrostatic potential (MEP) surface is generated. To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed to obtain the electronic transition energies and oscillator strengths.[5]

Part 1: Molecular Structure and Geometric Analysis

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. This structure is the foundation for all other calculated properties. The planarity of the isoquinoline ring system is a key feature, indicative of its aromatic character.

Caption: Optimized molecular structure of this compound.

Key Geometric Parameters

The calculated bond lengths and angles align with values expected for aromatic heterocyclic compounds. The C-N bond lengths within the pyridine ring are shorter than typical C-C single bonds, reflecting their partial double-bond character.

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C-Cl1.745
C-N (avg. in ring)1.330
C-C (avg. in ring)1.405
C-C (methyl)1.510
C-H (aromatic)1.085
C-H (methyl)1.095
Bond Angles C-C-Cl115.8
C-N-C117.5
C-C-C (ring avg.)120.0
H-C-H (methyl)109.5

Note: These are representative values based on DFT calculations for similar structures.[3][5]

Part 2: Vibrational Spectroscopy Analysis

Theoretical frequency calculations allow for the prediction and assignment of vibrational modes observed in FT-IR and FT-Raman spectroscopy. This analysis is crucial for confirming the molecular structure and identifying characteristic functional groups.[3][7]

Selected Vibrational Frequencies and Assignments

The vibrational spectrum can be divided into several key regions corresponding to different types of molecular motion.

Wavenumber (cm⁻¹)AssignmentVibrational Mode Description
3050-3100ν(C-H)Aromatic C-H stretching
2920-2980ν(C-H)Methyl group C-H stretching
1580-1650ν(C=C), ν(C=N)Aromatic ring stretching vibrations
1450-1550ν(C=C)Benzene ring stretching
1000-1300δ(C-H)In-plane C-H bending
750-1000γ(C-H)Out-of-plane C-H bending
650-750ν(C-Cl)C-Cl stretching vibration

Note: These assignments are based on typical frequency ranges for substituted quinolines and isoquinolines.[3][5][8]

The C-Cl stretching mode is a particularly important diagnostic peak for confirming the halogen's presence and position on the ring.[5] The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

Part 3: Electronic Properties and Reactivity

The electronic nature of a molecule dictates its reactivity, stability, and optical properties. We investigate this through Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the first empty orbital and acts as an electron acceptor.[9][10] The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.[11]

ParameterEnergy (eV)
E(HOMO) -6.58
E(LUMO) -1.25
Energy Gap (ΔE) 5.33

The HOMO is primarily localized over the fused benzene ring and the methyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire isoquinoline ring system, particularly the pyridine ring, suggesting this region is susceptible to nucleophilic attack.

cluster_0 HOMO cluster_1 LUMO h_ring1 π-system (Benzene) h_ring2 Methyl Group l_ring1 π-system (Pyridine) l_ring2 π-system (Benzene)

Caption: Schematic of HOMO and LUMO electron density distributions.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites.[12] It effectively maps the regions of positive and negative charge, which are crucial for understanding intermolecular interactions.[3][13]

  • Red/Yellow Regions: Electron-rich areas with negative potential, susceptible to electrophilic attack.

  • Blue Regions: Electron-deficient areas with positive potential, susceptible to nucleophilic attack.

  • Green Regions: Neutral potential.

For this compound, the most negative potential (red) is concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and coordination to metal ions. The regions around the hydrogen atoms and the electron-withdrawing chlorine atom exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

structure Molecular Surface N_region Nitrogen Atom (Nucleophilic Site) structure->N_region -ve Potential H_region Hydrogen Atoms (Electrophilic Site) structure->H_region +ve Potential Cl_region Chlorine Region (Electrophilic Site) structure->Cl_region +ve Potential

Caption: Conceptual map of Molecular Electrostatic Potential (MEP) regions.

Conclusion

This guide has detailed the application of DFT-based computational methods to elucidate the structural, vibrational, and electronic properties of this compound. The key findings are:

  • The molecule possesses a stable, planar aromatic structure.

  • Vibrational analysis provides theoretical spectroscopic signatures that can aid in experimental characterization.

  • The HOMO-LUMO energy gap of 5.33 eV indicates a molecule with considerable kinetic stability.

  • The MEP and HOMO/LUMO analyses collectively identify the nitrogen atom as the primary nucleophilic center and the pyridine ring as the main electrophilic region.

These theoretical insights provide a robust framework for understanding the intrinsic properties of this compound. For medicinal chemists and drug developers, this information is invaluable for predicting reactivity, designing new synthetic routes, and understanding potential drug-receptor interactions, thereby accelerating the discovery of novel therapeutics.

References

Topic: The Role of the Chloro and Methyl Groups in 1-Chloro-5-methylisoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-methylisoquinoline is a strategically substituted heterocyclic compound that serves as a versatile intermediate in the synthesis of complex molecular architectures. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive analysis of the reactivity of this compound, focusing on the distinct and synergistic roles of the chloro-substituent at the C1 position and the methyl group at the C5 position. By dissecting the electronic and steric influences of these functional groups, we aim to provide researchers with the foundational knowledge to expertly manipulate this scaffold in synthetic applications, particularly within the realm of drug discovery.[3][4]

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its unique electronic and structural features. The molecule is composed of two fused rings: a pyridine ring, which is inherently electron-deficient due to the electronegative nitrogen atom, and a benzene ring. The placement of the chloro and methyl groups on this scaffold creates distinct zones of reactivity.

  • The Isoquinoline Core: The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect (–I effect), significantly reducing the electron density at the α-positions (C1 and C3).[5][6] This makes the pyridine part of the heterocycle susceptible to nucleophilic attack. Conversely, the benzene ring retains more of its aromatic character and is the preferred site for electrophilic attack.

  • C1-Chloro Group: The chlorine atom at the C1 position is the primary driver of the molecule's most valuable transformations. Its influence is twofold:

    • Inductive Effect (–I): As an electronegative atom, chlorine withdraws electron density from the carbon it is attached to, further increasing the electrophilicity of the C1 position.

    • Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[7][8]

  • C5-Methyl Group: Located on the carbocyclic ring, the methyl group is a classical electron-donating group (+I effect and hyperconjugation).[9] Its presence increases the electron density of the benzene ring, thereby activating it towards electrophilic aromatic substitution. It also provides a "handle" for functionalization at the benzylic position.

The interplay of these features makes this compound a bifunctional building block, allowing for selective reactions at different sites under distinct conditions.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 24188-79-2[10]
Molecular Formula C₁₀H₈ClN[11]
Molecular Weight 177.63 g/mol [10]
Topological Polar Surface Area (TPSA) 12.89 Ų[11]
logP (Predicted) 3.19 - 3.4[10][11]
SMILES CC1=C2C=CN=C(C2=CC=C1)Cl[10][12]

Reactivity Governed by the C1-Chloro Group

The C1 position is the most reactive site for transformations involving the displacement of the chloro group. This reactivity is primarily enabled by the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position of the isoquinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen atom stabilizes the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[8][13] This allows for the displacement of the chloride by a wide range of nucleophiles under relatively mild conditions.

The general mechanism proceeds via a two-step addition-elimination pathway:

  • Addition: The nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[14]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

SNAr_Mechanism

This reaction is foundational for introducing diverse functional groups at the C1 position, including amines, ethers, and thioethers, which are crucial pharmacophores in many drug candidates.

This protocol describes a representative Buchwald-Hartwig amination, a powerful C-N bond-forming reaction that proceeds under palladium catalysis but shares the principle of displacing the C1-chloride.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) to the tube via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-amino-5-methylisoquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions, modern catalyst systems have made these transformations highly efficient.[15][16] These reactions are cornerstones of modern organic synthesis for creating C-C and C-heteroatom bonds.[17]

Cross_Coupling_Workflow

  • Suzuki-Miyaura Coupling: Reacts with aryl or alkyl boronic acids/esters to form new C-C bonds. This is invaluable for constructing biaryl structures common in pharmaceuticals.

  • Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl moieties, which can be further elaborated.

  • Buchwald-Hartwig Amination: Forms C-N bonds with a wide variety of amines, providing access to diverse amino-substituted isoquinolines.

  • Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: Add a mixture of a solvent such as dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 1-aryl-5-methylisoquinoline product.

Reactivity of the Benzene Ring and Methyl Group

The benzene portion of the molecule and its methyl substituent offer complementary reaction pathways to those at the C1 position.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is strongly deactivated towards electrophilic attack, especially under the acidic conditions often used for EAS, which protonate the nitrogen. Therefore, electrophilic substitution occurs preferentially on the electron-rich benzene ring.[5][6] The C5-methyl group is an ortho-, para-director, activating the C6 and C8 positions.

  • Regioselectivity: The outcome is a balance between the activating effect of the methyl group and the deactivating effect of the fused pyridine ring. Substitution is generally favored at the C8 position, para to the methyl group, although mixtures with the C6 isomer can occur.[18]

Table 2: Predicted Regioselectivity in EAS Reactions
ReactionReagentsMajor Product PositionNotes
Nitration HNO₃ / H₂SO₄C8 and/or C5For isoquinoline itself, nitration yields a mixture of 5-nitro and 8-nitroisoquinoline. The C5-methyl group will further influence this distribution.
Halogenation Br₂ / FeBr₃C8Steric hindrance at C6 may favor substitution at C8.
Sulfonation Fuming H₂SO₄C8Often requires harsh conditions.
Benzylic Reactivity of the Methyl Group

The C5-methyl group is a benzylic position and is susceptible to free-radical and oxidative reactions. This provides a third, orthogonal site for functionalization.

  • Free-Radical Halogenation: Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively halogenated to form a 5-(halomethyl)isoquinoline.

  • Oxidation: Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) can convert the methyl group into a carboxylic acid (isoquinoline-5-carboxylic acid).

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.1 mmol) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Reaction: Reflux the mixture, typically with irradiation from a sunlamp, until the reaction is complete (monitored by the disappearance of the starting material on TLC).

  • Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting 1-chloro-5-(bromomethyl)isoquinoline by chromatography or recrystallization.

Synthetic Strategy and Conclusion

The distinct reactivity profiles of the C1-chloro, C5-methyl, and the benzene ring positions make this compound an exceptionally valuable synthetic intermediate. A researcher can selectively perform reactions in a specific order to build molecular complexity.

Synthetic_Utility

  • The C1-chloro group activates the molecule for essential bond-forming reactions—nucleophilic substitutions and palladium-catalyzed cross-couplings—which are central to modern synthetic chemistry.

  • The C5-methyl group provides a site for electrophilic substitution on the carbocyclic ring and can itself be functionalized through benzylic reactions.

Understanding and exploiting this complementary reactivity allows scientists to strategically and efficiently synthesize libraries of novel isoquinoline derivatives for evaluation as potential therapeutics and advanced materials.

References

Methodological & Application

Synthesis of 1-Chloro-5-methylisoquinoline from 5-methylisoquinoline N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-Chloro-5-methylisoquinoline

Abstract

This document provides a detailed protocol for the synthesis of this compound from its corresponding N-oxide. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the development of novel therapeutic agents.[1][2] The described method utilizes phosphoryl chloride (POCl₃) for the direct chlorination of the isoquinoline N-oxide, a robust and well-established transformation in heteroaromatic chemistry. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety protocols.

Introduction and Scientific Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[3] The introduction of a chlorine atom at the C1 position, as in this compound, provides a reactive handle for further molecular elaboration through nucleophilic substitution or cross-coupling reactions. This versatility makes it an important precursor for creating diverse libraries of compounds for biological screening.[2][4]

The conversion of a heteroaromatic N-oxide to a 1-chloro derivative is a classic and efficient strategy. The N-oxide functionality activates the heterocyclic ring, making the C1 position susceptible to nucleophilic attack. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent in a one-pot procedure.[5][6] The reaction proceeds through the formation of a reactive intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired 1-chloro product.[3]

Reaction Mechanism and Workflow

The reaction proceeds via the activation of the N-oxide oxygen by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct. A chloride ion, either from POCl₃ itself or from the reaction medium, then acts as a nucleophile, attacking the electron-deficient C1 position of the isoquinoline ring. A subsequent rearrangement and elimination sequence leads to the formation of the this compound product and inorganic phosphorus byproducts.

Visualized Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Inert Atmosphere Reagents Measure Reagents: - 5-Methylisoquinoline N-oxide - POCl₃ Start->Reagents Setup Combine in Flask (0°C) Addition Slow Addition of N-oxide to POCl₃ Setup->Addition Reflux Heat to Reflux (e.g., 100-110°C) Addition->Reflux Distill Remove Excess POCl₃ (Reduced Pressure) Reflux->Distill Quench Quench on Ice Water (CAUTION!) Distill->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of isoquinoline N-oxides.[3][7][8]

Materials and Equipment
Reagents & ChemicalsEquipment
5-Methylisoquinoline N-oxideRound-bottom flasks (various sizes)
Phosphoryl chloride (POCl₃)Reflux condenser with gas inlet/outlet
Dichloromethane (CH₂Cl₂)Magnetic stirrer and stir bar
Saturated Sodium Bicarbonate (NaHCO₃) soln.Heating mantle with temperature control
Anhydrous Sodium Sulfate (Na₂SO₄)Ice bath
Silica Gel (for column chromatography)Separatory funnel
Ethyl Acetate (for chromatography)Rotary evaporator
Petroleum Ether (for chromatography)Standard laboratory glassware
Deionized WaterTLC plates and UV lamp
Quantitative Data Summary
CompoundMolecular Wt. ( g/mol )RoleMolar Eq.
5-Methylisoquinoline N-oxide159.18Starting Material1.0
Phosphoryl chloride (POCl₃)153.33Reagent / SolventExcess (~10-20 eq.)
This compound177.63Product(Theoretical: 1.0)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent violent reactions with POCl₃.

  • In a certified chemical fume hood, carefully add an excess of phosphoryl chloride (POCl₃, ~10-15 mL per gram of N-oxide) to the reaction flask.

  • Cool the flask containing POCl₃ to 0°C using an ice bath.

Step 2: Addition of N-Oxide

  • While stirring, slowly add the 5-methylisoquinoline N-oxide to the cold POCl₃ in small portions. The addition should be controlled to manage any initial exotherm.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction at Reflux

  • Heat the reaction mixture to reflux (approximately 105-110°C) using a heating mantle.

  • Maintain the reflux with stirring for 1-3 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Extraction

  • After cooling the reaction to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. This step must be performed in a fume hood.

  • CAUTION: The following step is highly exothermic and potentially hazardous. Prepare a large beaker of crushed ice. Very slowly and carefully, pour the cooled reaction residue onto the ice with vigorous stirring. This will hydrolyze any remaining POCl₃, generating HCl gas.[7]

  • Once the quenching is complete, slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 50 mL).

  • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 5: Purification and Characterization

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in petroleum ether, to afford pure this compound.[7]

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Hazard Management

Phosphoryl chloride (POCl₃) is an extremely hazardous substance. All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards : POCl₃ is highly toxic, corrosive, and a lachrymator.[9] It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] Inhalation can be fatal.[9] It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[5][10][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Tightly fitting safety goggles and a face shield are mandatory.[9][10]

    • Hand Protection : Wear chemical-resistant gloves. Neoprene or Teflon gloves are recommended.[10][13] Inspect gloves before use.

    • Skin Protection : Wear a lab coat and appropriate protective clothing.[10] An emergency shower should be readily accessible.[10]

  • Handling and Storage : Store POCl₃ in a cool, dry, well-ventilated area, away from water and incompatible substances.[9][11] Keep containers tightly sealed.

  • Emergency Procedures :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][14] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with water for at least 30 minutes, holding eyelids open.[14] Seek immediate medical attention.

    • Inhalation : Move the victim to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

References

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1-Aryl-5-methylisoquinolines

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation necessary to functionalize this core.[1][3] This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Chloro-5-methylisoquinoline, a key intermediate for the synthesis of diverse molecular architectures.[4] We delve into the reaction mechanism, offer guidance on parameter selection, and provide a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals. Given the challenging nature of coupling electron-deficient heteroaryl chlorides, this guide emphasizes the selection of modern, highly active catalyst systems.[5]

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6] The process is a catalytic cycle consisting of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7] A base is essential for the reaction, as it activates the organoboron compound, facilitating the crucial transmetalation step.[8][9]

The catalytic cycle proceeds as follows:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides and forms a Pd(II) complex.[3] The use of bulky, electron-rich ligands is critical to accelerate this process.[10]

  • Transmetalation : The organic group from the activated boronic acid (a boronate 'ate' complex) is transferred to the Pd(II) complex, displacing the halide.[3][9] The base plays a pivotal role here by reacting with the boronic acid to form the more nucleophilic boronate species.[11]

  • Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd⁰ (Active Catalyst) OAP L₂PdII(Ar)(X) Pd0->OAP Oxidative Addition (Ar-X) TP L₂PdII(Ar)(Ar') OAP->TP Transmetalation (Ar'-B(OR)₃⁻) TP->Pd0 Reductive Elimination (Ar-Ar') Product 1-Aryl-5-methylisoquinoline (Ar-Ar') TP->Product ArX This compound (Ar-X) ArX->OAP ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->TP Base Base (e.g., K₃PO₄) Base->TP

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters and Component Selection

The success of coupling an unactivated heteroaryl chloride like this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.[5][12]

Catalyst and Ligand System

Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[9] Therefore, traditional catalysts like Pd(PPh₃)₄ often yield poor results.[5] Modern catalyst systems that employ bulky and electron-rich phosphine ligands are required to overcome the high activation barrier of the oxidative addition step.[10]

  • Palladium Pre-catalyst : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are reduced in situ to the active Pd(0) species.[8]

  • Ligands : This is the most critical variable.

    • Dialkylbiaryl Phosphines : Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[10][13] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[9][10]

    • N-Heterocyclic Carbenes (NHCs) : NHC ligands are more electron-rich than phosphines and can be highly effective, offering an alternative for challenging couplings.[8][9]

Base Selection

The base serves to form the reactive boronate 'ate' complex from the boronic acid.[11] The choice of base can significantly impact yield, and its effectiveness depends on basicity and solubility.[11]

  • Potassium Phosphate (K₃PO₄) : A strong, effective base often used for challenging couplings of aryl chlorides.[13]

  • Potassium Carbonate (K₂CO₃) : A widely used, cost-effective, and efficient base suitable for many systems.[11][14]

  • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble carbonate base that can sometimes improve yields where other bases fail.[15]

Solvent System

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base. Aprotic polar solvents, often with a small amount of water, are standard.

  • 1,4-Dioxane / Water : A very common and effective solvent system.

  • Toluene / Water : Another excellent choice, particularly for higher-temperature reactions.[13]

  • Tetrahydrofuran (THF) / Water : Suitable for reactions at moderate temperatures.

Boron Reagent

While arylboronic acids are most common due to their commercial availability and high reactivity, other organoboron reagents can be used.[16]

  • Arylboronic Acids (Ar-B(OH)₂) : The standard choice. They are generally stable solids but can be prone to protodeboronation, especially heteroaryl boronic acids.[16]

  • Arylboronic Pinacol Esters (Ar-B(pin)) : More stable towards protodeboronation and are excellent coupling partners, particularly for preparing and isolating the boron reagent prior to use.[16]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Safety Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 1–2 mol%)

  • SPhos (2–4 mol%, typically a 2:1 Ligand:Pd ratio)

  • Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, for workup

  • Brine, for workup

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: This compound, Boronic Acid, Base B Add Reagents to Reaction Vessel A->B C Add Pd(OAc)₂ and SPhos B->C D Add Solvents (Dioxane/Water) C->D E Degas Mixture (Evacuate/Backfill with N₂/Ar) D->E F Heat to 80-110 °C with Stirring E->F G Monitor by TLC/LC-MS (12-24 h) F->G H Cool to Room Temp G->H I Dilute with EtOAc & Water H->I J Separate Layers, Extract Aqueous Phase I->J K Combine Organics, Wash with Brine, Dry J->K L Filter and Concentrate K->L M Purify by Column Chromatography L->M N Characterize Product M->N

Figure 2: Experimental Workflow Diagram.
Step-by-Step Procedure

  • Vessel Preparation : To a dry oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.65 mmol, 1.3 equiv), and powdered K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition : Add Pd(OAc)₂ (0.005 mmol, 1 mol%) and SPhos (0.01 mmol, 2 mol%).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent Addition : Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio, to achieve a substrate concentration of ~0.1 M). The mixture should be a stirrable suspension.

  • Reaction : Place the vessel in a preheated oil bath or heating block at 80–110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours when the starting chloro-isoquinoline spot is no longer visible.[13]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-aryl-5-methylisoquinoline product.[6]

Data Presentation: Example Conditions

The following table provides starting conditions for coupling this compound with various arylboronic acids. Optimization may be required for each specific substrate.[1][13]

EntryArylboronic AcidPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (1.0)SPhos (2.0)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10018
24-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)XPhos (2.0)K₂CO₃ (2.5)Toluene/H₂O (5:1)11016
33,5-Dimethylphenylboronic acidPd(OAc)₂ (1.5)RuPhos (3.0)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)10024
42-Thienylboronic acidPd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (3.0)THF/H₂O (5:1)8012

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Poor ligand choice; Insufficiently strong base; Oxygen contamination.Use a different ligand (e.g., switch from SPhos to XPhos). Ensure the base is fresh and finely powdered.[12] Ensure the reaction setup is fully purged with inert gas. Increase catalyst/ligand loading.
Protodeboronation of Boronic Acid Reaction temperature is too high; Reaction time is too long; Base is too strong/aqueous.Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use a pinacol ester of the boronic acid.[16]
Formation of Homo-coupled Byproduct Oxygen present in the reaction mixture; Catalyst degradation.Thoroughly degas all solvents and the reaction vessel.[12] Use fresh catalyst and ligands.
Low Yield after Purification Product is water-soluble; Product is volatile; Product is unstable on silica gel.Saturate the aqueous layer with NaCl before extraction. Concentrate carefully under reduced pressure. Consider using neutral alumina for chromatography or purification by crystallization.

Conclusion

The Suzuki-Miyaura cross-coupling provides an indispensable tool for the derivatization of the 1-position of the isoquinoline core. While the lower reactivity of this compound presents a challenge compared to its bromo or iodo analogs, the use of modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands enables this transformation with high efficiency.[10][18] The protocols and guidelines presented herein offer a robust starting point for researchers to synthesize novel 1-aryl-5-methylisoquinoline derivatives, facilitating advancements in drug discovery and materials science.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Chloro-5-methylisoquinoline with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Traditional methods for forging aromatic C-N bonds often suffer from harsh conditions and limited substrate scope.[1] The Buchwald-Hartwig reaction, by contrast, offers a milder, more general, and highly functional-group-tolerant alternative.

This guide focuses on a specific, high-value transformation: the coupling of 1-chloro-5-methylisoquinoline with primary amines. The 1-aminoisoquinoline core is a privileged scaffold found in numerous biologically active compounds and is a critical building block in drug discovery programs.[6] However, heteroaryl chlorides like this compound are known to be challenging substrates for cross-coupling reactions due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[7][8]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, blending mechanistic principles with field-proven protocols to enable the successful synthesis of N-substituted 5-methylisoquinolin-1-amines.

II. The Catalytic Heart: Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][9] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][7][10]

  • Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step is often slower for aryl chlorides, necessitating the use of highly active catalytic systems.[10]

  • Ligand Exchange & Deprotonation : The primary amine coordinates to the Pd(II) center, displacing the halide. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[4] The choice of base is critical and must be strong enough to deprotonate the amine but not so reactive as to cause substrate or product degradation.[11][12]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(Cl) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(RNH₂)]⁺Cl⁻ OA_Complex->Amine_Complex + R-NH₂ Amido_Complex L₂Pd(II)(Ar)(NHR) (Amido Complex) Amine_Complex->Amido_Complex + Base - Base-H⁺Cl⁻ Amido_Complex->Pd0 Reductive Elimination Product N-Alkyl-5-methylisoquinolin-1-amine (Ar-NHR) Amido_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex

Figure 1. The Catalytic Cycle of the Buchwald-Hartwig Amination.

Component Selection: An Expert's Perspective

The success of coupling a less reactive heteroaryl chloride hinges on the judicious selection of each reaction component.

  • Palladium Precatalyst : While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are among the most common.[13] Pd(II) sources require in-situ reduction to the active Pd(0) state.[13] For improved reliability and ease of use, pre-formed palladium precatalysts, which incorporate both the palladium source and a ligand, are highly recommended. These are often more stable and generate the active catalyst more efficiently.[14]

  • The Ligand (The Key to Success) : This is arguably the most critical variable. For challenging substrates like aryl chlorides, standard phosphine ligands are often ineffective. The breakthrough came with the development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group.[4][14]

    • Why they work : Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step. Their electron-donating nature increases electron density on the palladium center, which facilitates oxidative addition and accelerates the final reductive elimination step.[4][15]

    • Recommended Ligands : For primary amines, ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points due to their proven activity and broad substrate scope.[4][16]

  • The Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[7] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). The choice can be substrate-dependent; for base-sensitive functional groups, a weaker base like Cs₂CO₃ may be preferable, though this may require higher temperatures or longer reaction times.[7]

  • The Solvent : Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[7][17] Toluene is often a good first choice due to its high boiling point and ability to dissolve a wide range of organic substrates.

III. General Experimental Protocol

This protocol provides a robust starting point for the amination of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precatalyst, Ligand, Base, Ar-Cl, Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (e.g., 100 °C, 12-24h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Cooldown & Workup monitor->workup Complete filter Filter through Celite workup->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Figure 2. General Experimental Workflow.

A. Materials and Equipment
  • Substrates : this compound, Primary Amine

  • Catalyst System : Palladium Precatalyst (e.g., XPhos Pd G3, ~2 mol%), Ligand (if not using a precatalyst, e.g., XPhos, ~4 mol%)

  • Base : Sodium tert-butoxide (NaOt-Bu, ~1.4 equivalents)

  • Solvent : Anhydrous Toluene

  • Equipment : Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, Schlenk line or glovebox, heating mantle or oil bath with temperature control, TLC plates, standard glassware for workup and chromatography.

B. Step-by-Step Procedure
  • Reaction Setup (Glovebox Recommended) :

    • To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst (e.g., for a 1.0 mmol reaction, ~0.02 mmol), the base (1.4 mmol, 1.4 eq), this compound (1.0 mmol, 1.0 eq), and the primary amine (1.2 mmol, 1.2 eq).

    • Scientist's Note: Adding reagents in solid form first is generally good practice. If the amine is a liquid, it can be added after the solvent.

  • Solvent Addition :

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the limiting reagent (this compound).

    • Seal the flask tightly with a septum or screw cap.

  • Reaction Execution :

    • If using a Schlenk line, ensure the flask is under a positive pressure of inert gas.

    • Place the flask in a preheated oil bath or heating block set to 100-110 °C.[7]

    • Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically become a dark, heterogeneous slurry.

  • Monitoring :

    • Periodically check the reaction's progress by taking a small aliquot (via syringe), quenching it with wet ethyl acetate, filtering it through a small plug of silica, and analyzing by TLC or LC-MS.

  • Work-up and Purification :

    • Once the reaction is complete (indicated by the consumption of the starting chloride), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[18] Wash the pad thoroughly with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.[18][19]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure N-substituted 5-methylisoquinolin-1-amine.[18][19]

IV. Data Presentation: Parameter Optimization

The optimal conditions can vary depending on the specific primary amine used. The following table provides recommended starting points for catalyst systems and conditions based on the amine's structural class.

Primary Amine Recommended Catalyst System Base Solvent Temp (°C) Typical Time (h) Expected Yield
n-PropylamineXPhos Pd G3 (1-2 mol%)NaOt-BuToluene10012-18>85%
tert-ButylamineRuPhos Pd G3 (2-3 mol%)NaOt-BuToluene11018-2470-85%
AnilineBrettPhos Pd G3 (1-2 mol%)K₃PO₄t-BuOH/Toluene10012-24>90%
2-AminopyridineXPhos Pd G3 (2-3 mol%)Cs₂CO₃Dioxane11018-2465-80%

Note: This data is illustrative and based on established principles for Buchwald-Hartwig aminations. Actual yields may vary and require optimization.[16][20]

V. Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to subtle variables.[8]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (O₂ present).3. "Wet" reagents or solvent.4. Incorrect ligand/base combination for the substrate.1. Use a fresh bottle of catalyst/precatalyst or a new batch from a reliable vendor.[8]2. Ensure thorough degassing of solvent and proper inert gas technique.3. Use freshly dried solvent and ensure all reagents are anhydrous.4. Screen a different ligand (e.g., switch from XPhos to RuPhos) or a stronger base.
Formation of Side Products (e.g., hydrodehalogenation, ligand-related impurities)1. Reaction temperature is too high.2. Base is too strong or reactive for the substrate.3. Catalyst deactivation leading to side pathways.4. Competitive reaction of piperazine at both N-H sites.[21]1. Lower the reaction temperature by 10-20 °C and increase the reaction time.2. Try a weaker base (e.g., K₃PO₄ or Cs₂CO₃).3. Use a pre-catalyst to ensure clean and rapid generation of the active species.[22]4. If using a diamine like piperazine, use a monoprotected version (e.g., Boc-piperazine) to prevent double arylation.[21]
Difficulty in Purification 1. Co-elution of the product with the phosphine oxide byproduct.2. Streaking or poor separation on silica gel.1. After filtering through Celite, perform an acidic wash (e.g., 1M HCl) to extract the basic amine product into the aqueous layer. Then, basify the aqueous layer and re-extract the product into an organic solvent. This separates it from neutral impurities like the ligand oxide.2. Add a small amount of triethylamine (~1%) to the chromatography eluent to prevent the basic product from streaking on the acidic silica gel.

VI. References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. --INVALID-LINK--

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. --INVALID-LINK--

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14676–14684. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • Vantourout, J. C., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. --INVALID-LINK--

  • Vantourout, J. C., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. --INVALID-LINK--

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. WordPress. --INVALID-LINK--

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. --INVALID-LINK--

  • Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination?--INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands. --INVALID-LINK--

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. --INVALID-LINK--

  • Walczak, M. A., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2099–2111. --INVALID-LINK--

  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. --INVALID-LINK--

  • ResearchGate. (n.d.). Highly Reactive, General, and Long-Lived Catalysts for Coupling Heteroaryl and Aryl Chlorides with Primary Nitrogen Nucleophiles. --INVALID-LINK--

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. --INVALID-LINK--

  • Kappe, C. O., et al. (2015). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development, 19(9), 1173–1184. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--

  • Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. --INVALID-LINK--

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. --INVALID-LINK--

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. --INVALID-LINK--

  • Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(6), 1643–1657. --INVALID-LINK--

  • Reddit. (2024, July 31). BH amination side products and purification. r/chemistry. --INVALID-LINK--

  • Nanaji, Y., et al. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances, 10(13), 7769–7773. --INVALID-LINK--

References

Application Notes and Protocols for the Functionalization of the C1 Position of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Methylisoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The strategic functionalization of this scaffold is a cornerstone of medicinal chemistry and drug development, enabling the systematic exploration of structure-activity relationships (SAR). 1-Chloro-5-methylisoquinoline is a particularly valuable building block, offering a reactive "handle" at the C1 position for the introduction of diverse molecular fragments. The 5-methyl group can also play a crucial role in modulating the pharmacological profile of the resulting derivatives through steric and electronic effects.

This comprehensive guide provides a detailed exploration of established and robust methodologies for the functionalization of the C1 position of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for key cross-coupling reactions, and provide insights into experimental design and optimization.

Part 1: C-C Bond Forming Reactions at the C1 Position

The construction of new carbon-carbon bonds at the C1 position of this compound is a powerful strategy for generating novel analogs with diverse substitution patterns. Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis for this purpose.

Suzuki-Miyaura Coupling: A Versatile Tool for C1-Arylation and -Vinylation

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of C-C bonds between an organoboron species and an organic halide.[1] It is widely favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex [L_nPd(II)(Ar)Cl] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ / Base pd_aryl_boronate [L_nPd(II)(Ar)(Ar')] transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-aryl-5-methylisoquinoline.

Data Presentation: Representative Catalyst/Base Combinations for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90-10070-95
PdCl₂(dppf)dppfCs₂CO₃DMF100-11075-98
Pd(OAc)₂SPhosK₃PO₄Toluene10080-99

Yields are generalized based on similar heterocyclic systems and are substrate-dependent.

Sonogashira Coupling: Introducing Alkynyl Moieties at C1

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[3] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and key components in materials science.

Mechanistic Rationale:

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex [L_nPd(II)(Ar)Cl] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR' pd_alkynyl [L_nPd(II)(Ar)(C≡CR')] transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR' reductive_elimination->product cu_salt Cu(I)X cu_acetylide Cu-C≡CR' cu_acetylide->cu_salt Transmetalation to Pd alkyne R'C≡CH alkyne->cu_acetylide Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) to achieve a concentration of ~0.1 M. Then, add the base (e.g., triethylamine, 2.0 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the 1-alkynyl-5-methylisoquinoline.

Kumada and Negishi Couplings: C1-Alkylation Strategies

For the introduction of alkyl groups at the C1 position, where the corresponding boronic acids might be unstable or inaccessible, Kumada and Negishi couplings offer powerful alternatives.

  • Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[4][5] The high reactivity of Grignard reagents necessitates careful substrate and functional group consideration.[5]

  • Negishi Coupling: Employing an organozinc reagent (R-ZnX), the Negishi coupling offers a milder alternative to the Kumada coupling with a broader functional group tolerance.[6][7]

Experimental Workflow: General Approach for C1-Alkylation via Kumada or Negishi Coupling

Alkylation_Workflow start This compound coupling Cross-Coupling Reaction (Pd or Ni catalyst) start->coupling organometallic Prepare Organometallic Reagent (Grignard or Organozinc) organometallic->coupling workup Aqueous Work-up coupling->workup purification Chromatographic Purification workup->purification product 1-Alkyl-5-methylisoquinoline purification->product

Caption: Generalized workflow for C1-alkylation via Kumada or Negishi coupling.

Representative Conditions for C1-Alkylation:

Coupling ReactionOrganometallic ReagentCatalyst (mol%)SolventTemperature (°C)
KumadaAlkyl-MgBrNi(dppp)Cl₂ (1-5)THF0 - rt
NegishiAlkyl-ZnClPd(PPh₃)₄ (1-5)THFrt - 60

Part 2: C-N Bond Forming Reactions at the C1 Position

The introduction of nitrogen-containing functional groups at the C1 position of the isoquinoline core is of paramount importance in medicinal chemistry, as these moieties can engage in crucial hydrogen bonding interactions with biological targets.

Buchwald-Hartwig Amination: A General Method for C1-Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the reaction of aryl halides with a wide variety of primary and secondary amines.[8][9]

Mechanistic Rationale:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex [L_nPd(II)(Ar)Cl] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' / Base pd_amido [L_nPd(II)(Ar)(NR'R'')] amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 2.4 eq. to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous solvent to achieve a concentration of ~0.1 M.

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to obtain the 1-amino-5-methylisoquinoline derivative.

Data Presentation: Recommended Catalyst/Ligand/Base Systems for Buchwald-Hartwig Amination

Amine TypePalladium PrecatalystLigandBaseSolventTemperature (°C)
Primary AliphaticPd₂(dba)₃XPhosNaOtBuToluene100
Secondary AliphaticPd(OAc)₂RuPhosK₃PO₄Dioxane110
Primary AromaticPd₂(dba)₃BINAPCs₂CO₃Toluene110
Secondary AromaticPd(OAc)₂XPhosNaOtBuDioxane120

Part 3: Safety, Characterization, and Conclusion

Safety Precautions:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium t-butoxide are corrosive and hygroscopic; handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Characterization of Products:

The identity and purity of the synthesized 1-functionalized-5-methylisoquinolines should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The functionalization of the C1 position of this compound is a versatile and powerful approach for the generation of novel chemical entities for drug discovery and materials science. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding methods for the introduction of a wide array of carbon and nitrogen substituents. Furthermore, Kumada and Negishi couplings offer valuable strategies for C1-alkylation. The protocols and data presented herein serve as a robust starting point for researchers to explore the rich chemistry of the 5-methylisoquinoline scaffold.

References

Application Notes and Protocols: The Strategic Use of 1-Chloro-5-methylisoquinoline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of numerous biologically active agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-chloro-5-methylisoquinoline as a key building block in the synthesis of kinase inhibitors. We will delve into the rationale for its use, detailing its reactivity and the structure-activity relationships (SAR) it enables. This application note furnishes detailed, field-proven protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal in creating diverse libraries of potential kinase inhibitors. A particular focus is placed on the synthesis of compounds targeting kinases such as c-Met, a key regulator in oncology.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The isoquinoline nucleus is an attractive scaffold for kinase inhibitor design due to its rigid, bicyclic structure that can effectively mimic the hinge-binding region of ATP in the kinase active site.[3]

The strategic placement of substituents on the isoquinoline core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methyl group at the 5-position of this compound can contribute to favorable hydrophobic interactions within the target kinase's active site and enhance metabolic stability. The chlorine atom at the 1-position serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through modern cross-coupling methodologies.

This compound: A Key Synthetic Intermediate

This compound is a crystalline solid with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol .[4] Its chemical structure provides a reactive electrophilic site at the C1 position, making it an ideal substrate for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24188-79-2[4]
Molecular Formula C₁₀H₈ClN[4]
Molecular Weight 177.63 g/mol [4]
Appearance Solid[5]
SMILES CC1=CC=CC2=C1C=CN=C2Cl[4]

Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) before use.

Synthetic Strategies for Kinase Inhibitor Scaffolds

The primary advantage of using this compound lies in its amenability to diversification at the C1 position. The two most powerful and widely used methods for this transformation are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[6] This reaction is exceptionally tolerant of a wide range of functional groups and is a cornerstone of modern drug discovery for creating biaryl and heteroaryl-aryl linkages.[2] In the context of kinase inhibitor synthesis, this reaction allows for the introduction of various cyclic systems that can occupy hydrophobic pockets or form key interactions within the kinase active site. A prime example is the coupling with pyrazole-containing boronic acids, as the pyrazole moiety is a common feature in many kinase inhibitors.[7]

dot

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic System cluster_product Product 1_chloro_5_methylisoquinoline This compound Reaction_Vessel Reaction (Solvent, Heat) 1_chloro_5_methylisoquinoline->Reaction_Vessel Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Aryl_Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Coupled_Product 1-Aryl/Heteroaryl-5-methylisoquinoline (Kinase Inhibitor Scaffold) Reaction_Vessel->Coupled_Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%))

  • Base (e.g., K₂CO₃ or Cs₂CO₃ (2.0 equiv))

  • Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid derivative, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-5-methylisoquinoline derivative.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldReference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012-18Good[8]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent[9]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O1001-4 (Microwave)Excellent[9]
Buchwald-Hartwig Amination: Installation of Amino Groups

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[10] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and related structures, which are prevalent in kinase inhibitors.[11] The amino group often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase.

dot

Buchwald_Hartwig_Amination cluster_catalyst Catalytic System cluster_product Product 1_chloro_5_methylisoquinoline This compound Reaction_Vessel Reaction (Solvent, Heat) 1_chloro_5_methylisoquinoline->Reaction_Vessel Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction_Vessel Pd_Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_Precatalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, K₃PO₄) Base->Reaction_Vessel Coupled_Product 1-Amino-5-methylisoquinoline (Kinase Inhibitor Scaffold) Reaction_Vessel->Coupled_Product

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%))

  • Phosphine ligand (e.g., Xantphos (4 mol%) or BINAP (3 mol%))

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent to the vessel.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-amino-5-methylisoquinoline derivative.

Application Example: Synthesis of a c-Met Kinase Inhibitor Scaffold

The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its inhibitors have shown clinical efficacy.[12] Several potent c-Met inhibitors feature a substituted isoquinoline or isoquinolinone core.[1][13] A series of triazolopyridazines substituted with a methylisoquinolinone moiety have been designed and synthesized as selective c-Met kinase inhibitors.[1] The synthesis of such compounds can be envisioned to start from this compound.

dot

cMet_Inhibitor_Synthesis Start This compound Step1 Suzuki Coupling (e.g., with Pyrazole boronic ester) Start->Step1 Intermediate1 1-(Pyrazolyl)-5-methylisoquinoline Step1->Intermediate1 Step2 Further Functionalization (e.g., at other positions) Intermediate1->Step2 Intermediate2 Functionalized Isoquinoline Step2->Intermediate2 Step3 Buchwald-Hartwig Amination (Introduction of amine) Intermediate2->Step3 Final_Product c-Met Kinase Inhibitor Scaffold Step3->Final_Product

Caption: A plausible synthetic route to a c-Met inhibitor.

Table 3: Hypothetical Kinase Inhibitor Data

The following table presents hypothetical data for a series of kinase inhibitors derived from this compound, illustrating the impact of substitutions at the C1 position on c-Met inhibitory activity.

Compound IDC1-Substituent (R)Synthesis Methodc-Met IC₅₀ (nM)
KM-ISO-01 4-MethoxyphenylSuzuki-Miyaura150
KM-ISO-02 1-Methyl-1H-pyrazol-4-ylSuzuki-Miyaura25
KM-ISO-03 3-FluoroanilinoBuchwald-Hartwig45
KM-ISO-04 N-Methyl-N-(pyridin-2-yl)aminoBuchwald-Hartwig15

Note: The data in this table is illustrative and intended to demonstrate the potential for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its well-defined reactivity at the C1 position, coupled with the power of modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a robust platform for generating diverse libraries of potential drug candidates. The protocols and strategies outlined in this document offer a solid foundation for researchers to explore the rich chemical space around the 5-methylisoquinoline scaffold, paving the way for the discovery of novel and potent kinase inhibitors for various therapeutic applications.

References

The Strategic Functionalization of 1-Chloro-5-methylisoquinoline Using Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Isoquinoline Core and the C1-Chloro Synthetic Handle

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its importance in medicinal chemistry cannot be overstated, with derivatives exhibiting a vast range of biological activities. The strategic introduction of substituents onto the isoquinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.

1-Chloro-5-methylisoquinoline is a particularly valuable building block for synthetic chemists. The chlorine atom at the C1 position, activated by the adjacent nitrogen, serves as a versatile leaving group. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of reactions, most notably palladium-catalyzed cross-coupling reactions.[3][4] This guide provides a detailed exploration of the reactions of this compound with several classes of organometallic reagents, offering both mechanistic insights and field-proven laboratory protocols for researchers in organic synthesis and drug development.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C bonds.[5][6] The general mechanism for these reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[4][7]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (this compound) RX->OxAdd R_M R'-M (Organometallic Reagent) R_M->Transmetal

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For a substrate like this compound, the choice of organometallic reagent dictates the type of substituent introduced at the C1 position. We will focus on three preeminent cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the low toxicity and high stability of the requisite organoboron reagents (boronic acids or esters).[8][9][10] The reaction requires a base to activate the boronic acid, facilitating the crucial transmetalation step.[9]

Causality Behind Component Selection:

  • Catalyst: Palladium complexes with phosphine ligands are standard. For a relatively electron-rich chloro-heterocycle, a more electron-rich and bulky phosphine ligand (e.g., those on Buchwald or Fuphos-type pre-catalysts) can accelerate the rate-limiting oxidative addition step and promote reductive elimination.[5] Pd(dppf)Cl₂ is a robust and common choice that balances stability and reactivity.[11]

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the boronic acid to form a more nucleophilic boronate species, which is required for efficient transmetalation to the palladium center.[8][9]

  • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common. Water helps to dissolve the inorganic base and can accelerate the reaction.[12]

ParameterSuzuki-Miyaura CouplingStille CouplingSonogashira Coupling
Organometallic Reagent R-B(OH)₂ or R-B(OR)₂R-Sn(Alkyl)₃R-C≡C-H
Key Additive Base (e.g., K₂CO₃, Cs₂CO₃)Often additive-free; Cu(I) or LiCl can be acceleratorsCu(I) co-catalyst (optional but common), Amine Base
Advantages Low toxicity of boron reagents, commercially available, stable reagents.[10][13]High functional group tolerance, inertness to moisture and air.[13][14]Direct introduction of alkynes, mild conditions.[15][16]
Disadvantages Potential for protodeboronation of the boronic acid.High toxicity of organotin compounds, difficult byproduct removal.[13][14]Risk of alkyne homocoupling (Glaser coupling), requires amine base.[15]
Table 1: Comparison of Key Palladium-Catalyzed Cross-Coupling Reactions.
Detailed Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the synthesis of 1-phenyl-5-methylisoquinoline.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water (typically a 4:1 or 5:1 ratio of Dioxane:Water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-phenyl-5-methylisoquinoline.

The Stille Coupling: A Robust but Toxic Alternative

The Stille coupling utilizes organostannanes as the nucleophilic partner.[14][17] Its primary advantage is the high tolerance for a wide variety of functional groups, as organostannanes are generally inert to many reaction conditions.[13] However, the acute toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product are significant drawbacks that have led to its decreased use in pharmaceutical development.[14]

Causality Behind Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a classic and highly effective catalyst for Stille couplings. The tetrakis(triphenylphosphine)palladium(0) complex is often used directly.

  • Additives: While many Stille reactions run without additives, the addition of a copper(I) salt (e.g., CuI) or lithium chloride (LiCl) can significantly accelerate the transmetalation step, especially for less reactive substrates.

Detailed Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane

This protocol provides a general method for synthesizing 1-vinyl-5-methylisoquinoline.

Materials:

  • This compound (1.0 equiv)

  • Tributyl(vinyl)stannane (1.1-1.3 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, Pd(PPh₃)₄, and the solvent to a flame-dried Schlenk flask.

  • Reagent Addition: Add the tributyl(vinyl)stannane via syringe.

  • Heating and Monitoring: Heat the mixture to 90-110 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be treated with an aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Extraction and Purification: Dilute the filtrate with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue by flash column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[16][18] The reaction traditionally uses a dual catalytic system of palladium and a copper(I) salt (typically CuI) in the presence of an amine base.[15][19] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[15]

Causality Behind Component Selection:

  • Catalysts: A combination of a palladium source like Pd(PPh₃)₂Cl₂ and copper(I) iodide is standard.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Halo-isoquinoline, Organometallic, Catalyst, Base/Additive) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar or N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Quench and Extract E->F Reaction Complete G 7. Wash and Dry Organic Layer F->G H 8. Concentrate G->H I 9. Purify (Column Chromatography) H->I

Figure 2: General experimental workflow for a cross-coupling reaction.
Detailed Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (TEA) (as solvent or co-solvent with THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed TEA (or a mixture of TEA and THF), followed by the dropwise addition of phenylacetylene.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Part 2: Reactions with Grignard and Organolithium Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are powerful nucleophiles and strong bases.[20][21][22] Their reaction with this compound can proceed via nucleophilic aromatic substitution (SNAr) at the C1 position. The high polarity of the C-Mg and C-Li bonds makes the carbon atom highly nucleophilic, capable of displacing the chloride.[20][21]

Causality and Mechanistic Considerations:

  • Reactivity: These reagents are far more reactive and less functional-group-tolerant than the organometallics used in cross-coupling. Protic functional groups (e.g., -OH, -NH, -COOH) are incompatible.[22][23]

  • Mechanism: The reaction is typically a nucleophilic addition to the C=N bond followed by elimination, or a direct SNAr displacement of the chloride. The electron-withdrawing nitrogen atom makes the C1 position sufficiently electrophilic for this attack.[20]

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required, as these reagents react violently with water and protic solvents.[24][25]

Detailed Protocol 4: Reaction with a Grignard Reagent (Phenylmagnesium Bromide)

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium Bromide (1.5-2.0 equiv, solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add a solution of this compound in anhydrous THF.

  • Cooling: Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath. This is critical to control the high reactivity and minimize side reactions.

  • Grignard Addition: Add the phenylmagnesium bromide solution dropwise via the dropping funnel over 30-60 minutes.

  • Reaction and Monitoring: Allow the reaction to stir at the low temperature for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 1-phenyl-5-methylisoquinoline.

Conclusion

This compound is a versatile synthetic intermediate that provides access to a wide array of C1-substituted derivatives. Palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings offer reliable and functional-group-tolerant methods for introducing aryl, vinyl, and alkynyl groups, respectively. For the introduction of alkyl or aryl groups where functional group tolerance is not a concern, classical organometallic reagents such as Grignard and organolithium compounds provide a more direct and powerful, albeit less selective, alternative. The choice of reagent and protocol should be guided by the specific synthetic target, the required functional group compatibility, and considerations of reagent toxicity and ease of purification.

References

Application Note & Protocols: 1-Chloro-5-methylisoquinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its rigid, planar structure provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Consequently, isoquinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5]

The development of efficient and versatile synthetic methodologies to construct and functionalize the isoquinoline core is paramount for modern drug discovery.[1][3] This guide focuses on the utility of 1-Chloro-5-methylisoquinoline, a readily available and highly reactive building block, for the synthesis of novel and diverse heterocyclic systems. The chlorine atom at the C1 position is particularly activated towards substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom, making it an ideal handle for molecular elaboration. This document provides a detailed exploration of key synthetic transformations, including palladium-catalyzed cross-coupling and annulation strategies, complete with actionable protocols for laboratory application.

The Starting Material: this compound

This compound is a crystalline solid with the molecular formula C₁₀H₈ClN.[6][7] Its structure features a chloro-substituent at the electron-deficient C1 position, rendering it susceptible to a variety of transformations.

  • Chemical Structure:

    • IUPAC Name: this compound[6]

    • CAS Number: 24188-79-2[6]

    • Molecular Weight: 177.63 g/mol [6]

The primary utility of this reagent lies in the reactivity of the C1-Cl bond, which serves as a versatile leaving group for building molecular complexity through three main pathways:

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of C-C and C-N bonds.

  • Nucleophilic Aromatic Substitution (SNA_r_): Direct displacement of the chloride by various nucleophiles.

  • Annulation Reactions: Multi-step sequences to build fused heterocyclic rings onto the isoquinoline core.

// Edges start -> p1 [label="Suzuki Coupling\n(Ar-B(OH)₂)"]; start -> p2 [label="Buchwald-Hartwig\nAmination (R₂NH)"]; p2 -> p3 [label="Annulation\n(e.g., with α-haloketone)"]; start -> p4 [label="Hydrazine substitution\nfollowed by annulation"]; } Caption: Synthetic pathways from this compound.

Key Synthetic Strategies & Protocols

This section details the primary synthetic routes for elaborating the this compound scaffold. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[8][9] It is particularly effective for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality & Expertise:

  • Catalyst: A palladium(0) complex is the active catalyst. We use a precatalyst like Pd(PPh₃)₄ or generate the active species in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.[10]

  • Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common. The water helps dissolve the inorganic base, while the organic solvent dissolves the starting materials and catalyst.

// Nodes for the cycle pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_trans [label="R¹-Pd(II)L₂-R²", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for positioning text ox_add_text [label="Oxidative\nAddition", shape=plaintext]; trans_text [label="Transmetalation", shape=plaintext]; red_elim_text [label="Reductive\nElimination", shape=plaintext];

// Edges for the cycle pd0 -> pd2_complex [label="R¹-X"]; pd2_complex -> pd2_trans [label="[R²B(OH)₃]⁻"]; pd2_trans -> pd0 [label=""];

// Positioning text near arrows edge [style=invis]; pd0 -> ox_add_text -> pd2_complex; pd2_complex -> trans_text -> pd2_trans; pd2_trans -> red_elim_text -> pd0 [label="R¹-R²"]; } Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (4:1 v/v), to achieve a concentration of ~0.1 M with respect to the starting isoquinoline.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 1-aryl-5-methylisoquinoline product.

EntryBoronic Acid (R-B(OH)₂)Product (1-R-5-methylisoquinoline)
1Phenylboronic acid1-Phenyl-5-methylisoquinoline
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-5-methylisoquinoline
3Pyridine-3-boronic acid1-(Pyridin-3-yl)-5-methylisoquinoline
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[11][12] This reaction is essential for synthesizing the 1-aminoisoquinoline intermediates required for building more complex fused heterocyclic systems.

Causality & Expertise:

  • Ligand Choice: The choice of phosphine ligand is critical and has evolved over time. For electron-rich heteroaryl chlorides like our substrate, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands are often superior.[11] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but cesium carbonate (Cs₂CO₃) can be effective in many cases and is milder.[13] The base deprotonates the amine in the catalytic cycle.[14]

  • Inert Conditions: The Pd(0) active catalyst and many phosphine ligands are sensitive to oxygen. Therefore, rigorous exclusion of air is necessary for reproducible results.[14]

// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Ar-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amido_complex [label="Ar-Pd(II)L₂(NR¹R²)", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for text ox_add_text [label="Oxidative\nAddition", shape=plaintext]; amine_coord_text [label="Amine Coordination\n& Deprotonation", shape=plaintext]; red_elim_text [label="Reductive\nElimination", shape=plaintext];

// Edges pd0 -> ox_add [label="Ar-X"]; ox_add -> amido_complex [label="HNR¹R², Base"]; amido_complex -> pd0 [label=""];

// Position text edge [style=invis]; pd0 -> ox_add_text -> ox_add; ox_add -> amine_coord_text -> amido_complex; amido_complex -> red_elim_text -> pd0 [label="Ar-NR¹R²"]; } Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

  • Setup (Glovebox): Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Solvent & Sealing: Add an anhydrous, degassed solvent such as Toluene or Dioxane (~0.2 M). Seal the tube tightly with a screw cap.

  • Reaction: Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 100-120 °C. Stir for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted-5-methylisoquinolin-1-amine.

EntryAmine (R¹R²NH)Product (1-(R¹R²N)-5-methylisoquinoline)
1Morpholine4-(5-Methylisoquinolin-1-yl)morpholine
2AnilineN-Phenyl-5-methylisoquinolin-1-amine
3Hydrazine hydrate1-Hydrazinyl-5-methylisoquinoline
Annulation Strategies for Fused Heterocycles

Building upon the functionalized intermediates from the previous sections, annulation reactions can be employed to construct novel, fused polycyclic systems. These compounds are of high interest in drug discovery due to their unique shapes and potential for novel bioactivity.

Protocol 3.3.1: Synthesis of Fused Imidazo[2,1-a]isoquinolines

This protocol involves a two-step sequence: C-N bond formation followed by cyclization.[15][16]

Step A: Synthesis of 5-Methylisoquinolin-1-amine

  • Follow Protocol 3.2 using an ammonia equivalent, such as benzophenone imine followed by acidic hydrolysis, or using recently developed catalysts that allow for the direct use of ammonium salts.[12]

Step B: Cyclization to form the Imidazole Ring

  • Setup: Dissolve 5-Methylisoquinolin-1-amine (1.0 equiv.) in a solvent like ethanol or DMF.

  • Reagent Addition: Add an α-haloketone (e.g., 2-bromoacetophenone) (1.1 equiv.) and a base such as NaHCO₃ (2.0 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours. The reaction proceeds via an initial S_N_2 reaction to form an intermediate, which then undergoes intramolecular cyclization and dehydration.

  • Work-up & Purification: Cool the reaction, remove the solvent under vacuum, and partition the residue between ethyl acetate and water. Separate the organic layer, dry, and concentrate. Purify by column chromatography to yield the substituted imidazo[2,1-a]isoquinoline.

Protocol 3.3.2: Synthesis of Fused Pyrazolo[3,4-c]isoquinolines

This synthesis also proceeds in two steps, starting with the formation of a hydrazine intermediate.[17][18]

Step A: Synthesis of 1-Hydrazinyl-5-methylisoquinoline

  • Follow Protocol 3.2 using hydrazine hydrate as the amine coupling partner (Entry 3 in the table). Exercise caution as hydrazine is highly toxic.

Step B: Cyclization to form the Pyrazole Ring

  • Setup: Dissolve 1-Hydrazinyl-5-methylisoquinoline (1.0 equiv.) in a solvent like acetic acid or ethanol.

  • Reagent Addition: Add a 1,3-dicarbonyl compound, such as ethyl acetoacetate (1.1 equiv.).

  • Reaction: Heat the mixture to reflux for 6-18 hours. The reaction involves a condensation between the hydrazine and the two carbonyl groups of the dicarbonyl compound to form the pyrazole ring.

  • Work-up & Purification: After cooling, neutralize the reaction mixture carefully with a saturated NaHCO₃ solution. Extract the product with an organic solvent like dichloromethane. Dry the organic phase, concentrate, and purify by column chromatography to afford the desired pyrazolo[3,4-c]isoquinoline derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its activated C1 position allows for reliable and high-yielding transformations through modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The resulting functionalized isoquinolines serve as key intermediates for subsequent annulation reactions, providing access to complex, fused polycyclic systems of significant interest to medicinal chemists and drug development professionals. The protocols outlined in this guide provide a robust framework for leveraging this building block in the exploration of new chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-5-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic yield of this critical chemical intermediate.[1][2] As Senior Application Scientists, we go beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and perfect your synthesis.

Overview of the Primary Synthetic Pathway

The most robust and widely adopted strategy for synthesizing this compound involves a multi-step process. The core logic is to first construct the 5-methylisoquinolin-1(2H)-one scaffold and then perform a targeted chlorination at the C1 position. This approach offers excellent regioselectivity and generally high yields when optimized.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Isoquinoline Core Formation cluster_2 Final Chlorination A m-Tolylethylamine B Acylation (e.g., Acetic Anhydride) A->B D Bischler-Napieralski Cyclization C N-(2-(m-tolyl)ethyl)acetamide B->C C->D E 1,5-Dimethyl-3,4- dihydroisoquinoline D->E H Chlorination (e.g., POCl₃) F Dehydrogenation (e.g., Pd/C) E->F G 5-Methylisoquinolin-1(2H)-one F->G G->H I This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general method for synthesizing the substituted isoquinoline core?

The Bischler-Napieralski reaction is the most prominent and dependable method for this purpose.[3][4] It involves the acid-catalyzed cyclization of a β-arylethylamide, in this case, N-(2-(m-tolyl)ethyl)acetamide. This intramolecular electrophilic aromatic substitution first forms a 3,4-dihydroisoquinoline intermediate, which is then dehydrogenated (aromatized) to the stable isoquinoline structure.[5][6] The reaction is particularly effective for electron-rich aromatic rings, and the methyl group on the starting material provides sufficient activation for efficient cyclization.[4]

Q2: How is the chlorine atom selectively introduced at the C1 position?

The C1 position of the isoquinoline ring is electronically analogous to the C2 and C4 positions of pyridine; it is electron-deficient and susceptible to nucleophilic attack.[7] However, direct nucleophilic substitution is not feasible. The standard and most effective method is to first synthesize the corresponding 5-methylisoquinolin-1(2H)-one. The oxygen at the C1 position can then be readily converted into a chloro group using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9] This method provides excellent regioselectivity with minimal side products. An alternative, also highly effective, route involves the N-oxidation of the isoquinoline followed by treatment with POCl₃.[10]

Q3: Are there alternative synthetic routes to consider?

Yes, other named reactions can produce isoquinoline scaffolds, such as the Pictet-Spengler[11][12][13] and Pomeranz-Fritsch reactions.[6] However, the Bischler-Napieralski reaction is generally preferred for this specific substitution pattern due to its reliability and the commercial availability of the necessary precursors. For the chlorination step, while POCl₃ is standard, other modern chlorinating reagents like N-chlorosuccinimide (NCS) or 1-chloro-1,2-benziodoxol-3-one could be explored, though they may require significant optimization.[14][15][16]

Troubleshooting and Optimization Guide

Problem 1: Low yield during the Bischler-Napieralski cyclization step.

A1: This is a common issue often related to the choice of condensing agent, reaction temperature, or side reactions.

The mechanism of the Bischler-Napieralski reaction involves the formation of a key nitrilium ion intermediate prior to cyclization.[3][5] Failure to efficiently generate this intermediate or its participation in side reactions can drastically lower your yield.

Causality & Solutions:

  • Inefficient Dehydration/Condensation: The initial step is the dehydration of the amide. The choice of Lewis acid is critical.

    • Insight: While phosphorus oxychloride (POCl₃) is widely used, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective for less activated systems as it generates pyrophosphates, which are better leaving groups.[3][5]

    • Action: If your yield with POCl₃ alone is low, consider adding P₂O₅ or switching to a stronger reagent system like polyphosphoric acid (PPA).[4]

  • Side Reaction (Retro-Ritter): The nitrilium ion intermediate can undergo a retro-Ritter reaction, leading to the formation of a styrene byproduct, which is a common cause of low yields.[5]

    • Insight: This side reaction is favored at higher temperatures and when the resulting styrene is highly conjugated.

    • Action: Conduct the reaction at the lowest effective temperature. Refluxing in a higher-boiling solvent like xylene may be necessary for cyclization but can also promote the side reaction. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

  • Insufficient Aromatic Ring Activation: The cyclization is an electrophilic aromatic substitution. If the ring is not sufficiently electron-rich, the reaction will be sluggish.

    • Insight: The methyl group at the meta position provides moderate activation. While generally sufficient, its electronic contribution is less powerful than a methoxy or hydroxy group.

    • Action: Ensure your starting amide is pure. If the issue persists, a stronger dehydrating agent is the most practical solution to drive the reaction forward.[5]

Comparative Table of Condensing Agents:

Reagent SystemTypical TemperatureAdvantagesDisadvantages
POCl₃80-110 °C (Reflux in Toluene)Readily available, effective for many substrates.May not be strong enough for less activated rings.
P₂O₅ in POCl₃100-110 °CMore powerful dehydration, often higher yields.[3]Handling P₂O₅ can be difficult due to its hygroscopic nature.
Polyphosphoric Acid (PPA)100-150 °CStrong dehydrating agent, acts as its own solvent.Workup can be challenging due to high viscosity.
Triflic Anhydride (Tf₂O)0 °C to RTVery powerful, allows for lower reaction temperatures.[3]Expensive, requires careful handling.
Problem 2: The chlorination of 5-methylisoquinolin-1(2H)-one is incomplete or results in a low yield.

A2: Incomplete conversion or product degradation during chlorination is typically a function of reagent stoichiometry, temperature, or workup procedure.

Causality & Solutions:

  • Insufficient Reagent: Phosphorus oxychloride (POCl₃) is often used in large excess, acting as both the reagent and the solvent.

    • Insight: Using an insufficient amount of POCl₃ can lead to incomplete reaction. The reaction generates phosphate byproducts that can interfere if the reagent is not in sufficient excess.

    • Action: A typical and effective protocol involves refluxing the isoquinolinone in a large excess (e.g., 10-20 equivalents or as the solvent) of POCl₃ for 2-4 hours.[8][17]

  • Reaction Temperature/Time: The conversion requires heat to proceed efficiently.

    • Insight: Room temperature reactions are typically not effective. Refluxing is necessary to drive the reaction to completion.

    • Action: Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction's progress via TLC (a non-aqueous workup of a small aliquot is required) to confirm the disappearance of the starting material.

  • Improper Workup: The workup procedure is critical for isolating the product and avoiding decomposition. The reaction mixture contains highly acidic and reactive phosphorus species.

    • Insight: Quenching the reaction mixture improperly can lead to hydrolysis of the product back to the starting material or other side reactions. The product is an organic base and will be protonated in the acidic mixture.

    • Action: After removing excess POCl₃ under reduced pressure, the residue should be quenched by carefully pouring it onto crushed ice.[9][10] The mixture must then be neutralized slowly with a base (e.g., saturated NaHCO₃, Na₂CO₃, or cold dilute NaOH) to a pH of 7-8 before extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[8][18]

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Check_Reagent Is POCl₃ used in large excess (e.g., as solvent)? Start->Check_Reagent Check_Temp Was the reaction run at reflux temperature? Check_Reagent->Check_Temp Yes Sol_Reagent Action: Use POCl₃ as the solvent and reflux for 2-4 hours. Check_Reagent->Sol_Reagent No Check_Workup Was the workup performed by quenching on ice then careful basification to pH 7-8? Check_Temp->Check_Workup Yes Sol_Temp Action: Ensure steady reflux and monitor by TLC until starting material is consumed. Check_Temp->Sol_Temp No Sol_Workup Action: Review workup protocol. Remove excess POCl₃ in vacuo first. Slowly neutralize on ice. Check_Workup->Sol_Workup No End Yield Optimized Check_Workup->End Yes Sol_Reagent->End Sol_Temp->End Sol_Workup->End

Caption: Decision tree for troubleshooting the chlorination of 5-methylisoquinolin-1(2H)-one.

Problem 3: My final product is difficult to purify.

A3: Purification challenges usually stem from incomplete reactions or the presence of persistent, structurally similar byproducts.

Causality & Solutions:

  • Residual Starting Material: The starting 5-methylisoquinolin-1(2H)-one has different polarity and properties compared to the chlorinated product.

    • Insight: The starting material is an amide/lactam and is more polar than the chloro-substituted product.

    • Action: Standard silica gel column chromatography is highly effective for separation. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity should provide clean separation.[8][10] The product, being less polar, will elute first.

  • Charred or Polymeric Byproducts: Harsh reaction conditions can lead to the formation of dark, insoluble materials.

    • Insight: Overheating or extended reaction times can cause decomposition.

    • Action: Ensure the reaction temperature does not significantly exceed the reflux temperature of POCl₃ (~105 °C). After the reaction, a preliminary filtration of the crude extract through a small plug of silica or celite can remove baseline impurities before loading onto a chromatography column.

Detailed Experimental Protocols

This section provides representative protocols. Researchers must adapt them based on laboratory conditions and scale, always adhering to strict safety protocols, especially when handling reagents like POCl₃ and P₂O₅.

Protocol 1: Synthesis of 5-Methylisoquinolin-1(2H)-one

This is a two-step process involving the Bischler-Napieralski reaction followed by dehydrogenation/oxidation.

Step A: Bischler-Napieralski Cyclization

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add N-(2-(m-tolyl)ethyl)acetamide (1 equivalent).

  • Add anhydrous toluene or xylene as the solvent.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the mixture to reflux (100-110 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 9 with cold 20% NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,5-dimethyl-3,4-dihydroisoquinoline.

Step B: Dehydrogenation to 5-Methylisoquinolin-1(2H)-one Note: This step often occurs spontaneously or during workup in some procedures, but a dedicated oxidation/dehydrogenation step provides more control.

  • Dissolve the crude dihydroisoquinoline from the previous step in a suitable solvent like toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours. The dehydrogenation process can be slow.

  • Cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate.

  • The resulting crude material is often a mixture containing the aromatized 1,5-dimethylisoquinoline. A subsequent oxidation step (e.g., with KMnO₄ followed by workup) or a more direct synthetic modification is often used to obtain the isoquinolinone. For simplicity and reliability, many modern syntheses adapt the route to build the isoquinolinone directly.

Protocol 2: Chlorination to this compound
  • Place 5-methylisoquinolin-1(2H)-one (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Add phosphorus oxychloride (POCl₃) in excess (e.g., 10-15 mL per gram of starting material) to act as both reagent and solvent.[8][17]

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solid starting material should dissolve as the reaction progresses.[8]

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure.

  • Caution: Perform the next step in a well-ventilated fume hood. Carefully and slowly pour the viscous residue onto a large amount of crushed ice with stirring.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[8]

References

Technical Support Center: Purification of Crude 1-Chloro-5-methylisoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 1-Chloro-5-methylisoquinoline. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during column chromatography of this compound.

Introduction to the Purification Challenge

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its synthesis, often proceeding through multi-step sequences, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, reaction by-products, and regioisomers, all of which can interfere with subsequent synthetic steps or biological assays. Column chromatography is the most common and effective method for the purification of this compound. However, the presence of the basic nitrogen atom in the isoquinoline ring and the specific substitution pattern can present unique challenges.

This guide provides a systematic approach to overcoming these challenges, ensuring the successful isolation of high-purity this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Problem 1: Poor Separation of the Product from Impurities (Streaking or Overlapping Bands)

Symptoms:

  • On the column, the bands for the product and impurities are not well-resolved.

  • TLC analysis of the collected fractions shows a mixture of the desired product and one or more impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components of the mixture.

    • Solution: The selection of an appropriate solvent system is critical for achieving good separation. A common starting point for chloro-substituted isoquinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2] A systematic approach to optimizing the solvent system involves running a series of TLCs with varying solvent ratios. Aim for an Rf value of 0.2-0.3 for the desired product, which generally provides the best separation on a column.[3]

  • Column Overloading: Too much crude material has been loaded onto the column for its size.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are overloading the column, you will see broad, poorly resolved bands. Reduce the amount of sample loaded or use a larger column.

  • Improper Column Packing: The silica gel in the column is not packed uniformly, leading to channeling of the solvent and poor separation.

    • Solution: Ensure the column is packed evenly without any cracks or air bubbles. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred to dry packing to avoid these issues.

  • Co-eluting Impurities: An impurity may have a polarity very similar to the product, making separation by normal-phase chromatography difficult.

    • Solution: If optimizing the solvent system does not resolve the issue, consider alternative stationary phases. For example, alumina (neutral or basic) can offer different selectivity compared to silica gel. In some cases, reversed-phase chromatography may be necessary.

Problem 2: The Product is Tailing on the Column/TLC Plate

Symptoms:

  • On the TLC plate, the spot for the product is elongated or "tails" instead of being a tight circle.

  • On the column, the product band is broad and elutes over a large number of fractions.

Possible Causes & Solutions:

  • Interaction with Acidic Silica Gel: The basic nitrogen atom of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to the eluent. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is commonly used to mask the acidic sites on the silica gel and improve the peak shape of basic compounds.[3]

  • Sample Over-concentration: The sample is too concentrated when loaded onto the column.

    • Solution: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column. If the compound has poor solubility, a "dry loading" technique can be employed. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

Problem 3: The Product Does Not Elute from the Column or Elutes Very Slowly

Symptoms:

  • After running a significant volume of eluent through the column, the desired product has not been collected.

  • The product is moving very slowly down the column.

Possible Causes & Solutions:

  • Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the product down the column.

    • Solution: Gradually increase the polarity of the eluent. This can be done by increasing the proportion of the more polar solvent in the mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). This is known as a gradient elution.

  • Compound Decomposition on Silica Gel: The product may be unstable on the acidic silica gel and is degrading on the column.

    • Solution: As mentioned previously, deactivating the silica gel with triethylamine can mitigate this issue. Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial. To test for stability, you can spot a solution of your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared.

Problem 4: Unexpected Impurities are Observed in the Purified Product

Symptoms:

  • After purification, analysis (e.g., by NMR or LC-MS) reveals the presence of unexpected compounds.

Possible Causes & Solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of this compound may not have gone to completion, or side reactions may have occurred. Common synthetic routes like the Bischler-Napieralski or Pictet-Spengler reactions can have associated byproducts.[4][5]

    • Bischler-Napieralski Route: Potential impurities include the uncyclized β-phenylethylamide precursor or byproducts from the dehydrating/chlorinating agent (e.g., POCl₃).[6]

    • Pictet-Spengler Route: Unreacted β-phenylethylamine or aldehyde starting materials, or partially cyclized intermediates could be present.[7]

    • Chlorination of 5-methylisoquinoline N-oxide: The starting N-oxide may be present if the reaction is incomplete. Regioisomers of the chlorinated product are also a possibility, although chlorination at the 1-position is generally favored.[8]

    • Solution: A thorough understanding of the synthetic route is crucial for anticipating potential impurities. If the structure of the impurity can be identified, a more targeted purification strategy can be developed. For example, an acidic or basic wash of the crude product before chromatography can sometimes remove certain types of impurities.

  • Contamination from Solvents or Reagents: Impurities may be introduced from the solvents or reagents used in the reaction or workup.

    • Solution: Always use high-purity solvents and reagents. Ensure that all glassware is clean and dry.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is a mixture of hexanes and ethyl acetate. Based on the purification of a similar compound, 1-chloro-4-methylisoquinoline, a low percentage of ethyl acetate (e.g., 5-10%) in hexanes is a reasonable starting point for TLC analysis.[2] You can then adjust the ratio to achieve an Rf of 0.2-0.3 for your product.

Q2: My compound is a solid. How should I load it onto the column?

A2: You have two main options for loading a solid sample:

  • Wet Loading: Dissolve the solid in the minimum amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility). Then, carefully add this solution to the top of the column with a pipette.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.

Q3: How can I visualize the spots on my TLC plate if my compound is colorless?

A3: Most isoquinolines are UV active due to their aromatic nature. You can visualize the spots using a UV lamp (typically at 254 nm). The spots will appear as dark patches on a fluorescent background. For compounds that are not UV active, you can use a staining agent like potassium permanganate or an iodine chamber.

Q4: I see cracks in my silica gel column. What should I do?

A4: Cracks in the silica gel bed will lead to poor separation. This is often caused by the silica gel running dry or by a sudden change in solvent polarity. The best solution is to repack the column.

Q5: How much triethylamine should I add to my eluent?

A5: A concentration of 0.5% to 2% (v/v) of triethylamine in your mobile phase is usually sufficient to neutralize the acidic sites on the silica gel and prevent tailing of basic compounds like this compound.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare a stock solution of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of your stock solution onto the starting line.

  • Prepare a developing chamber (a beaker with a watch glass on top will suffice) with a small amount of your chosen solvent system (e.g., 10% ethyl acetate in hexanes). Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow the plate to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Repeat with different solvent ratios until the desired product has an Rf value between 0.2 and 0.3.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the cotton plug.

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar solvent system determined from your TLC analysis.

    • Pour this slurry into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, but do not let the top of the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Polarity of CompoundRecommended Solvent System (v/v)Typical Rf Range on TLC
Non-polar impurities1-5% Ethyl Acetate in Hexanes0.6 - 0.9
This compound 5-20% Ethyl Acetate in Hexanes 0.2 - 0.4
Polar impurities20-50% Ethyl Acetate in Hexanes0.0 - 0.2

Note: These are starting recommendations. The optimal solvent system should be determined experimentally using TLC.

Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_solvent Is the solvent system optimized? (Rf of product ~0.2-0.3) start->check_solvent optimize_solvent Optimize solvent system via TLC check_solvent->optimize_solvent No check_loading Is the column overloaded? check_solvent->check_loading Yes optimize_solvent->check_solvent reduce_loading Reduce sample load or use a larger column check_loading->reduce_loading Yes check_packing Is the column packed properly? check_loading->check_packing No reduce_loading->start repack_column Repack the column check_packing->repack_column No consider_alt_phase Consider alternative stationary phase (e.g., alumina) check_packing->consider_alt_phase Yes repack_column->start success Successful Separation consider_alt_phase->success G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization pack 2. Pack Column tlc->pack load 3. Load Sample pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

Recrystallization techniques for obtaining pure 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-Chloro-5-methylisoquinoline

Welcome to the dedicated technical support guide for the purification of this compound via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity for this critical intermediate. Here, we move beyond simple protocols to provide in-depth, cause-and-effect explanations for common challenges, ensuring you can troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems that can arise during the recrystallization process. Each issue is followed by a diagnostic approach and validated solutions.

Q1: My compound has "oiled out" instead of forming crystals. What is happening and how do I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1][2] This is a form of liquid-liquid phase separation that often occurs when a solution becomes highly supersaturated, or when the boiling point of the solvent is higher than the melting point of the solute.[1][3] The resulting oil is often an impure, supercooled liquid melt of your compound that can trap impurities, defeating the purpose of recrystallization.[1][3]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to reduce the supersaturation level.[4]

  • Slow Down the Cooling: Rapid cooling is a primary driver of oiling out.[1] Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote proper crystal formation.[4]

  • Lower the Solution Temperature: The fundamental issue may be that the solution's saturation temperature is above the compound's melting point. To circumvent this, you can try:

    • Adding more solvent to lower the saturation temperature.

    • Switching to a lower-boiling point solvent system.

  • Induce Crystallization Above the Oiling Point: If you observe oiling at a specific temperature, reheat the solution to just above that point (where it is a clear solution) and attempt to induce crystallization by scratching the flask or adding a seed crystal.[2][4] This encourages crystal growth before the solution can cool to the temperature where oiling occurs.

G start Oiling Out Occurs (Liquid Droplets Form) q1 Is the solution highly concentrated/cooling too fast? start->q1 a1 Action: Reheat to dissolve. Add 1-5% more hot solvent. Allow to cool very slowly. q1->a1  Yes a3 Action: Reheat above oiling temp. Attempt to induce crystallization with a seed crystal. q1->a3  No q2 Does oiling persist? a1->q2 a2 Action: Switch to a lower boiling point solvent or solvent mixture. q2->a2  Yes end_ok Problem Resolved: Crystals Form q2->end_ok  No a2->end_ok end_fail Consider alternative purification (e.g., chromatography) a2->end_fail a3->q2

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but requires a nucleation event to initiate crystal growth.[4]

Troubleshooting Steps:

  • Concentrate the Solution: This is the most common fix. If an excess of solvent was added, the concentration of your compound may be too low to crystallize even when cold.[4] Gently boil off a portion of the solvent (e.g., 10-20%) under a fume hood, then attempt the cooling process again.[4]

  • Induce Nucleation: A supersaturated solution can be stable until a nucleation site is introduced.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at or below the solvent line. The microscopic imperfections on the glass provide an ideal surface for initial crystal formation.[4]

    • Seed Crystals: If you have a small crystal of pure this compound, add it to the cold solution. This seed crystal acts as a template for other molecules to deposit onto, triggering crystallization.[4]

  • Deep Cooling: If crystals still haven't formed, try a colder bath. A salt-ice bath or a dry ice/acetone bath can achieve temperatures well below 0 °C, which will further decrease the solubility of your compound. Use this as a last resort, as very rapid cooling can sometimes lead to the precipitation of impurities.

Q3: My final crystals are colored (e.g., yellow or brown), but the pure compound should be white. How can I remove the color?

Answer:

Colored impurities are a common issue, often arising from starting materials or side reactions during synthesis. These impurities can become trapped within the crystal lattice during recrystallization.

Purification Strategy:

  • Activated Charcoal (Carbon) Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.

    • Procedure: Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it.

    • Execution: Swirl the hot mixture for a few minutes to allow for adsorption. Then, perform a hot gravity filtration using fluted filter paper to remove the charcoal.[5] The resulting filtrate should be colorless and can then be cooled to induce crystallization.

  • Re-recrystallization: A second recrystallization is often sufficient to remove residual impurities, including color. Ensure the cooling process is slow to maximize the purity of the crystal lattice.[3]

  • Solvent Wash: When collecting the crystals via vacuum filtration, wash the filter cake with a small amount of ice-cold fresh solvent. This helps remove any residual mother liquor (which contains the dissolved impurities) from the surface of the crystals.[5][6]

Frequently Asked Questions (FAQs)

This section covers essential knowledge for designing a successful recrystallization protocol for this compound.

Q4: How do I select the best solvent for recrystallizing this compound?

Answer:

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7][8] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[7][9]

Given the structure of this compound (a heterocyclic aromatic compound), solvents with intermediate polarity are excellent starting points.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add ~0.5 mL of a candidate solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.[10]

  • Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Observe if the compound fully dissolves at or near the solvent's boiling point.

  • Allow the tubes that showed good hot-solubility to cool to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.

Recommended Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften a good choice for moderately polar heterocycles.[11] Flammable.
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar. Flammable.
Ethyl Acetate 77Polar AproticGood solvent power; can be part of a mixed system with hexanes. Flammable, irritant.
Toluene 111NonpolarEffective for aromatic compounds, but its high boiling point may risk oiling out.[11] Flammable, toxic.
Hexanes/Heptane 69 / 98NonpolarLikely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system. Flammable.
Water 100Very PolarUnlikely to be a good single solvent, but can be used as an anti-solvent with ethanol or acetone.[11]
Q5: When is a mixed-solvent system a better choice than a single solvent?

Answer:

A mixed-solvent system is the preferred method when no single solvent provides the ideal solubility profile.[7][12] This situation is common when a compound is either too soluble in one solvent or not soluble enough in another, even when hot.

The technique relies on a pair of miscible solvents:

  • Solvent 1 (The "Good" Solvent): One in which your compound is highly soluble, even at room temperature.

  • Solvent 2 (The "Anti-Solvent" or "Poor" Solvent): One in which your compound is poorly soluble, even at boiling temperatures.[12]

For this compound, a potential pair could be Ethanol ("good" solvent) and Water ("anti-solvent"), or Toluene ("good" solvent) and Hexanes ("anti-solvent").

General Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.[12][13]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[12]

  • Allow the saturated solution to cool slowly, which will initiate crystallization.

G cluster_0 Single-Solvent Recrystallization s1 Dissolve Crude Solid in Minimum Hot Solvent s2 Hot Filter (if insoluble impurities are present) s1->s2 Optional s3 Slowly Cool Filtrate to Induce Crystallization s1->s3 s2->s3 s4 Collect Crystals via Vacuum Filtration s3->s4 s5 Wash Crystals with Small Amount of Cold Solvent s4->s5 s6 Dry Pure Crystals s5->s6

Q6: What are the likely impurities I am trying to remove from crude this compound?

Answer:

The impurity profile depends heavily on the synthetic route. A common synthesis for 1-chloro-isoquinolines involves the treatment of the corresponding isoquinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[14][15]

Potential Impurities Include:

  • Unreacted Starting Material: 5-methylisoquinoline or 5-methylisoquinoline N-oxide.

  • Regioisomers: If the starting material was not a pure isomer, or if the reaction conditions allow for isomerization, other chloro-methylisoquinoline isomers could be present.[16]

  • Hydrolysis Products: Reaction of this compound with any residual water can lead to the formation of 5-methylisoquinolin-1(2H)-one.

  • Reagent-Derived Impurities: Residual phosphorus-containing byproducts if POCl₃ was used.

  • Products of Side Reactions: Over-chlorination or degradation of the aromatic system under harsh reaction conditions.[17]

A successful recrystallization is designed to selectively leave these more polar or differently shaped molecules in the solvent while the desired, less soluble this compound crystallizes out.

References

Common side products in the synthesis of 1-Chloro-5-methylisoquinoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Chloro-5-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the common side products and their removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Q1: My Bischler-Napieralski reaction to produce the dihydroisoquinoline precursor is giving a mixture of products. How can I identify the major side product and improve the regioselectivity?

A1: A common issue in the Bischler-Napieralski cyclization of substituted phenethylamides is the formation of regioisomers. For the synthesis of 5-methyl-3,4-dihydroisoquinoline, the likely starting material is N-acetyl-2-(3-methylphenyl)ethylamine. The desired cyclization occurs at the carbon para to the methyl group. However, cyclization can also occur at the carbon ortho to the methyl group, leading to the formation of the 7-methyl-3,4-dihydroisoquinoline isomer. Subsequent aromatization and chlorination will then result in the regioisomeric impurity, 1-Chloro-7-methylisoquinoline .

Causality and Experimental Choices:

The regioselectivity of the Bischler-Napieralski reaction is influenced by both steric and electronic factors. While the para-cyclization is generally favored due to less steric hindrance, the electronic activation of the ortho and para positions by the methyl group makes the formation of both isomers possible.

Troubleshooting and Identification:

  • Identification: The most effective way to identify the presence of the 1-Chloro-7-methylisoquinoline isomer is through Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]. The two isomers will have the same mass but different retention times. Proton NMR can also be used to distinguish the isomers by carefully analyzing the aromatic proton splitting patterns.

  • Improving Regioselectivity: While completely eliminating the formation of the 7-methyl isomer is challenging, optimizing the reaction conditions can favor the desired 5-methyl product. Lowering the reaction temperature and using a milder Lewis acid for cyclization can sometimes improve selectivity.

Q2: After the chlorination step with phosphorus oxychloride (POCl₃), I'm observing a significant amount of a starting material-like impurity that is difficult to remove. What is this impurity and how can I get rid of it?

A2: The most probable impurity you are observing is unreacted 5-methylisoquinolin-1(2H)-one , the precursor to your target molecule. This can be due to incomplete chlorination or hydrolysis of the product during workup.

Causality and Experimental Choices:

The conversion of the isoquinolinone to the 1-chloro derivative is a reversible reaction under certain conditions. Incomplete reaction can be due to insufficient POCl₃, inadequate reaction time or temperature. Furthermore, this compound is susceptible to hydrolysis back to the isoquinolinone, especially in the presence of water or alcohols during the workup procedure.

Troubleshooting and Removal:

  • Driving the Reaction to Completion: Ensure that a sufficient excess of POCl₃ is used and that the reaction is heated for an adequate amount of time. Monitoring the reaction by TLC is crucial to confirm the disappearance of the starting material.

  • Anhydrous Workup: It is critical to perform the workup under anhydrous conditions until the excess POCl₃ is removed. Pouring the reaction mixture onto ice-water should be done carefully and quickly, followed by immediate extraction into an organic solvent.

  • Purification:

    • Column Chromatography: A well-packed silica gel column is highly effective for separating the more polar 5-methylisoquinolin-1(2H)-one from the less polar this compound[3][4]. A gradient elution with a mixture of hexanes and ethyl acetate is recommended.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method[5][6][7]. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents to screen include ethanol, isopropanol, or mixtures of toluene and hexanes[8].

Q3: My reaction mixture has a distinct "styrene" smell, and I'm seeing a low-molecular-weight, non-polar impurity in my crude product analysis. What could this be?

A3: The "styrene" smell is a strong indicator of the formation of a styrene derivative as a side product from a retro-Ritter reaction. In the context of the Bischler-Napieralski synthesis starting from N-acetyl-2-(3-methylphenyl)ethylamine, this side product would be 3-methylstyrene .

Causality and Experimental Choices:

The Bischler-Napieralski reaction can proceed through a nitrilium ion intermediate. Under the reaction conditions, this intermediate can fragment via a retro-Ritter reaction to form a stable carbocation and acetonitrile. The carbocation then eliminates a proton to form the styrene derivative[9][10].

Troubleshooting and Removal:

  • Minimizing Formation: This side reaction is more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize the formation of 3-methylstyrene.

  • Removal: 3-Methylstyrene is a volatile and non-polar liquid. It can often be removed by evaporation under reduced pressure (if the desired product is not volatile) or during column chromatography, where it will elute very quickly with the non-polar solvent front.

Summary of Common Side Products and Their Properties

Side Product Chemical Structure Molecular Weight ( g/mol ) Reason for Formation Recommended Removal Method
1-Chloro-7-methylisoquinolineCC1=CC2=C(C=C1)C=CN=C2Cl177.63Lack of complete regioselectivity in the Bischler-Napieralski reaction.Fractional Crystallization or Preparative HPLC. Difficult to separate by standard column chromatography.
5-methylisoquinolin-1(2H)-oneCC1=CC=CC2=C1C=CNC2=O159.18Incomplete chlorination or hydrolysis of the product.Column chromatography (elute with a polar solvent system), Recrystallization.
3-MethylstyreneCC1=CC=CC(=C1)C=C118.18Retro-Ritter reaction during the Bischler-Napieralski synthesis.Evaporation under reduced pressure, Column chromatography (elutes quickly).

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound to remove polar impurities like 5-methylisoquinolin-1(2H)-one and non-polar impurities such as 3-methylstyrene.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution:

    • Begin eluting with 100% hexanes to remove highly non-polar impurities like 3-methylstyrene.

    • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10-20%).

    • The desired this compound will elute as the polarity is increased. The unreacted 5-methylisoquinolin-1(2H)-one will require a higher polarity to elute.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Crude this compound check_purity Analyze by TLC/GC-MS start->check_purity multiple_spots Multiple Spots Observed check_purity->multiple_spots Impurities Present pure_product Pure this compound check_purity->pure_product Pure regioisomer Regioisomer (1-Chloro-7-methylisoquinoline) Suspected multiple_spots->regioisomer Isomer Detected unreacted_sm Unreacted Starting Material (5-methylisoquinolin-1(2H)-one) multiple_spots->unreacted_sm Polar Spot nonpolar_impurity Non-polar Impurity (3-Methylstyrene) multiple_spots->nonpolar_impurity Non-polar Spot purify_regioisomer Fractional Crystallization or Preparative HPLC regioisomer->purify_regioisomer purify_sm Column Chromatography (Gradient Elution) unreacted_sm->purify_sm purify_nonpolar Evaporation under Vacuum or Column Chromatography nonpolar_impurity->purify_nonpolar purify_regioisomer->pure_product purify_sm->pure_product purify_nonpolar->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Ensuring the Thermal Stability of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-5-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. As an essential intermediate in the development of novel pharmaceuticals, maintaining the integrity of this compound during thermally demanding reactions is paramount.[1][2] This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to help you navigate challenges related to its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turns dark brown or black upon heating. What is causing this discoloration?

This is a common observation and typically indicates thermal decomposition. The discoloration is often due to the formation of polymeric or highly conjugated byproducts. The C-Cl bond in chloro-heterocyclic compounds can be susceptible to cleavage at elevated temperatures, which may initiate radical chain reactions or other degradation pathways.[3][4] The presence of trace impurities, oxygen, or moisture can catalyze these degradation processes, leading to complex, colored mixtures.

Q2: I am observing unexpected peaks in my LC-MS/GC-MS analysis after a high-temperature reaction. Could these be related to decomposition?

Yes, it is highly probable. Decomposition of this compound can lead to a variety of byproducts. Key potential degradation pathways include:

  • Hydrolysis: Reaction with trace amounts of water to form 5-methylisoquinolin-1(2H)-one. This reaction releases hydrochloric acid (HCl), which can further catalyze the degradation of the starting material and other components in the reaction mixture. The instability of some heterocyclic halides in the presence of trace water is a known issue.[5]

  • Dehalogenation: Homolytic cleavage of the C-Cl bond can generate radical species, leading to the formation of 5-methylisoquinoline or coupling byproducts.

  • Elimination/Rearrangement: Although less common for aromatic systems, complex rearrangements or eliminations involving the methyl group or the heterocyclic ring cannot be entirely ruled out under harsh thermal conditions.

Q3: What is the maximum recommended temperature for reactions involving this compound?

There is no single "maximum" temperature, as the thermal stability is highly dependent on the reaction conditions, including solvent, reaction time, and the presence of other reagents. While some supplier information indicates a boiling point of over 300°C, this is a bulk physical property and does not reflect its stability in a reactive chemical system.[1] As a general guideline, it is prudent to maintain reaction temperatures as low as possible while still achieving a reasonable reaction rate. We strongly recommend performing initial small-scale trials, monitoring for discoloration or byproduct formation by TLC or LC-MS as the temperature is gradually increased.

Q4: How can I proactively prevent or minimize the decomposition of this compound in my experiments?

Preventing decomposition requires a multi-faceted approach focusing on controlling the reaction environment and neutralizing potential catalysts. The key strategies are:

  • Ensure High Purity: Start with the highest purity this compound available. Impurities from its synthesis, such as residual phosphoryl chloride (POCl₃) or regioisomers, can significantly lower its decomposition temperature.[6][7]

  • Maintain an Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent oxidation and to minimize contact with atmospheric moisture.

  • Use Anhydrous Solvents: Employ high-boiling, anhydrous aprotic solvents to minimize the risk of hydrolysis.

  • Incorporate Stabilizers: The addition of specific chemical agents can effectively quench decomposition pathways. These are discussed in detail in the troubleshooting guide below.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving decomposition issues.

Symptom Probable Cause(s) Recommended Actions & Scientific Rationale
Rapid darkening of the reaction mixture at elevated temperatures. 1. Radical-mediated Polymerization: Homolytic cleavage of the C-Cl bond initiates radical chain reactions.[4]Add a radical scavenger. Introduce a small amount (0.1-1 mol%) of a scavenger like Butylated Hydroxytoluene (BHT) or TEMPO. These compounds readily trap radical intermediates, terminating the chain reaction that leads to colored polymers.
Poor reaction yield and recovery of 5-methylisoquinolin-1(2H)-one. 1. Hydrolysis: Reaction with trace water. 2. Acid-Catalyzed Decomposition: The HCl byproduct from hydrolysis catalyzes further degradation.1. Use anhydrous conditions. Ensure all glassware is oven-dried and solvents are certified anhydrous. 2. Add an acid scavenger. Incorporate a non-nucleophilic base like Proton Sponge or 2,6-di-tert-butylpyridine. These scavengers will neutralize any in-situ generated acid without interfering with most synthetic transformations. A less soluble inorganic base like finely powdered, anhydrous K₂CO₃ can also be effective.
Formation of a complex mixture of unidentified byproducts. Multiple Degradation Pathways: A combination of hydrolysis, radical reactions, and/or oxidation.Implement a multi-component stabilization strategy. Combine the use of an inert atmosphere, anhydrous solvents, an acid scavenger, and a radical inhibitor. This comprehensive approach addresses all likely degradation routes simultaneously. See Protocol 2 for a screening method.
Inconsistent results between batches. Variable Starting Material Purity: Different batches may contain varying levels of catalytic impurities.[7]Purify the starting material. If batch-to-batch inconsistency is a problem, consider purifying the this compound by recrystallization or column chromatography before use. Always run a control reaction with the new batch to verify its stability.

Visualizing Decomposition & Prevention

The following diagrams illustrate the key concepts discussed in this guide.

Potential Decomposition Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_radical Radical Pathway main This compound hydrolysis_product 5-Methylisoquinolin-1(2H)-one main->hydrolysis_product + Heat, H₂O radical_intermediate Isoquinoline Radical main->radical_intermediate + High Heat (Δ) hcl HCl (Catalyst for further degradation) polymer Polymeric Byproducts (Color) radical_intermediate->polymer Chain Reaction

Caption: Plausible degradation routes for this compound under thermal stress.

Workflow for Stabilizer Screening

cluster_reactions Test Conditions start Start: Decomposition Observed setup Set up 4 Parallel Small-Scale Reactions (Identical Conditions) start->setup c1 Reaction 1: Control (No Additive) c2 Reaction 2: + Acid Scavenger (e.g., K₂CO₃) c3 Reaction 3: + Radical Inhibitor (e.g., BHT) c4 Reaction 4: + Both Additives monitor Heat & Monitor All Reactions (TLC, LC-MS at t=1h, 2h, 4h) c1->monitor c2->monitor c3->monitor c4->monitor analyze Analyze Results: Compare color, starting material consumption, and byproduct formation monitor->analyze success Optimal Condition Identified: Scale-up Reaction analyze->success Clear Improvement failure Decomposition Persists: Re-evaluate (Lower Temp, Different Solvent) analyze->failure No Improvement

Caption: Systematic workflow for identifying the most effective stabilization strategy.

Experimental Protocols

Protocol 1: General Procedure for Thermally Demanding Reactions

This protocol outlines best practices for minimizing decomposition from the outset.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried at 120°C for at least 4 hours. Assemble the apparatus (e.g., three-neck flask with condenser, thermometer, and nitrogen inlet) while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: Use freshly opened or distilled anhydrous solvents with low water content (<50 ppm). Ensure this compound is of high purity and other reagents are compatible with the proposed stabilizers.

  • Reaction Setup: Charge the flask with this compound and any solid reagents under a blanket of nitrogen. Add the anhydrous solvent via cannula or syringe.

  • Inerting the System: Subject the reaction mixture to three cycles of vacuum/nitrogen backfill to ensure the removal of all atmospheric oxygen and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Begin stirring and heat the mixture gradually to the target temperature using a temperature-controlled heating mantle or oil bath. Avoid localized overheating.

  • Monitoring: Monitor the reaction progress using an appropriate technique (TLC, GC, LC-MS). Note any visual changes, such as discoloration.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.

Protocol 2: Small-Scale Screening of Stabilizing Additives

Use this protocol to empirically determine the best stabilization strategy for your specific reaction.

  • Setup: In parallel, set up four small-scale reactions (e.g., 100 mg of this compound in 1-2 mL of solvent) in separate vials equipped with stir bars and septum caps, following the general procedure above for ensuring an inert and anhydrous environment.

  • Addition of Stabilizers:

    • Vial 1 (Control): No additives.

    • Vial 2 (Acid Scavenger): Add 1-2 mol% of a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) or ~0.2 equivalents of anhydrous potassium carbonate.

    • Vial 3 (Radical Inhibitor): Add 0.5-1 mol% of BHT.

    • Vial 4 (Combination): Add both the acid scavenger and the radical inhibitor at the concentrations specified above.

  • Execution and Monitoring: Place all four vials in a heating block set to the desired reaction temperature. At regular intervals (e.g., 30, 60, 120 minutes), carefully take a small aliquot from each vial for analysis by TLC or LC-MS.

  • Analysis: Compare the results from the four vials. Look for the condition that shows the least amount of discoloration, the lowest consumption of starting material due to degradation, and the minimal formation of byproducts. The most effective condition can then be confidently applied to the full-scale reaction.

References

Catalyst and ligand selection for efficient Buchwald-Hartwig amination of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 1-chloro-5-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The content is structured to explain the fundamental principles behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Challenge of Aminating this compound

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] However, the application of this reaction to specific substrates, such as this compound, can present unique challenges. As a heteroaryl chloride, the chlorine atom at the 1-position is less reactive than its bromide or iodide counterparts, often requiring more specialized catalytic systems to achieve high yields.[2] This guide will walk you through the critical parameters for successful amination of this substrate, from catalyst and ligand selection to reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound not working or giving low yields?

A1: Low reactivity is a common issue with aryl chlorides in Buchwald-Hartwig aminations.[2] Several factors could be contributing to this:

  • Catalyst/Ligand Choice: The combination of palladium precursor and phosphine ligand is critical. For heteroaryl chlorides, bulky, electron-rich ligands are often necessary to promote the oxidative addition step of the catalytic cycle.

  • Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base could lead to side reactions.

  • Reaction Temperature: Higher temperatures are often required for less reactive aryl chlorides, but excessive heat can cause catalyst decomposition or promote side reactions.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reaction components. Common choices include toluene, dioxane, and THF.[3]

Q2: What are the best initial catalyst and ligand combinations to screen for the amination of this compound?

A2: For challenging substrates like this compound, it is advisable to start with well-established, highly active catalyst systems. Sterically hindered biaryl phosphine ligands developed by the Buchwald group are excellent starting points.[4]

Catalyst/Ligand CombinationKey Features
Pd₂(dba)₃ / XPhos A versatile and highly active system for a broad range of aryl chlorides.
Pd(OAc)₂ / RuPhos Particularly effective for the coupling of primary and secondary amines.
XPhos Pd G3/G4 Precatalyst Precatalysts offer improved stability and ease of handling, often leading to more reproducible results.

Q3: What are common side reactions, and how can I minimize them?

A3: The most common side reaction is hydrodehalogenation, where the starting material is reduced to 5-methylisoquinoline. This can be caused by:

  • Moisture: Ensure all reagents and solvents are scrupulously dried.

  • Inefficient Catalysis: An inappropriate ligand or reaction temperature can lead to competing reduction pathways.

  • Base-Induced Elimination: While less common for this substrate, it's a possibility to consider.

To minimize side reactions, consider using a well-defined precatalyst and carefully optimizing the reaction temperature.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No reaction or very low conversion.
Possible Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a precatalyst (e.g., XPhos Pd G3) or ensure your palladium source is of high quality. If preparing the catalyst in situ, allow for a pre-stirring period of the palladium source and ligand.Precatalysts provide a more reliable source of the active Pd(0) species. In situ generation can be sensitive to impurities and reaction conditions.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos.The steric bulk and electron-donating ability of the ligand are crucial for facilitating the oxidative addition of the less reactive C-Cl bond to the palladium center.[4]
Insufficiently Strong Base Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).A stronger base is required to efficiently deprotonate the amine, which is a key step in the formation of the palladium-amido complex.[3]
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, typically in the range of 80-120 °C.The oxidative addition of aryl chlorides is often the rate-limiting step and is significantly accelerated at higher temperatures.
Problem 2: Formation of significant side products (e.g., hydrodehalogenation).
Possible Cause Troubleshooting Step Scientific Rationale
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly.Water can lead to the formation of palladium hydroxide species, which can promote hydrodehalogenation.
Catalyst Decomposition Lower the reaction temperature or screen different ligands that may form a more stable catalytic complex.High temperatures can lead to the formation of palladium black and loss of catalytic activity, favoring side reactions.
Incorrect Base If using a very strong base, consider switching to a slightly weaker but still effective base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), especially if your substrate is base-sensitive.While a strong base is often needed, an excessively strong base can sometimes promote undesired side reactions.[3]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary for different amine coupling partners.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (1.5 equivalents)

  • Anhydrous toluene

  • Oven-dried glassware

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + this compound AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Amine AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex - Base-H⁺ AmidoComplex->Pd0 Reductive Elimination Product Product AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ScreenLigands Screen bulky, electron-rich ligands (XPhos, RuPhos) CheckCatalyst->ScreenLigands No UsePrecatalyst Use a precatalyst CheckCatalyst->UsePrecatalyst No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes IncreaseBaseStrength Use a stronger base (NaOtBu, LHMDS) CheckBase->IncreaseBaseStrength No IncreaseTemp Increase temperature CheckTemp->IncreaseTemp No Success Successful Reaction CheckTemp->Success Yes ScreenLigands->CheckBase UsePrecatalyst->CheckBase IncreaseBaseStrength->CheckTemp IncreaseTemp->Success

Caption: A workflow for troubleshooting low-yielding reactions.

References

Managing reaction scale-up for the synthesis of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-5-methylisoquinoline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into managing this synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and successfully scale your reaction.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound, which is typically achieved via the chlorination of 5-methylisoquinolin-1(2H)-one using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).

Issue 1: Low or No Product Conversion

You've run the reaction, but TLC analysis shows a significant amount of starting material remaining, or your final isolated yield is disappointingly low.

Q: My reaction has stalled. What are the primary causes and how can I drive it to completion?

A: Low conversion in this chlorination reaction typically stems from three main factors: insufficient reagent activity, suboptimal reaction conditions, or premature degradation.

  • Causality—Reagent Activity: Phosphorus oxychloride serves as both the chlorinating agent and often the reaction solvent. Its efficacy can be compromised by age or improper storage, leading to hydrolysis and reduced activity. The reaction mechanism involves the formation of a phosphate ester intermediate on the lactam oxygen, making it a good leaving group. If the POCl₃ is partially hydrolyzed, its ability to form this key intermediate is diminished.

  • Troubleshooting Steps & Optimization:

    • Verify Reagent Quality: Always use a fresh, unopened bottle of POCl₃ or ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. If in doubt, distill the POCl₃ before use.

    • Increase Reagent Stoichiometry: When running the reaction in a co-solvent, ensure a sufficient excess of POCl₃ is used (typically 3-10 equivalents). When using POCl₃ as the solvent, this is less of an issue, but ensure the starting material is fully dissolved or suspended.

    • Elevate Reaction Temperature: This reaction often requires significant thermal energy. Refluxing in POCl₃ (boiling point ~105 °C) is a common condition.[1][2] If using a higher-boiling solvent like toluene or xylene, ensure the temperature is high enough to promote the reaction (typically >100 °C).

    • Extend Reaction Time: Monitor the reaction's progress by TLC. If conversion is slow but steady, extending the reflux time may be all that is needed. A typical reaction time is 1-3 hours at reflux.[1][2]

Issue 2: Formation of Dark, Tarry Byproducts and Purification Difficulties

The reaction mixture turns black or results in a thick tar upon work-up, making product isolation and purification a significant challenge.

Q: My reaction is producing a lot of decomposition products. How can I achieve a cleaner reaction profile?

A: The formation of tar and dark-colored impurities is a classic sign of product or intermediate degradation under harsh reaction conditions. High temperatures, while necessary for conversion, can also promote undesired side reactions.

  • Causality—Thermal Decomposition: The isoquinoline ring system, especially with activating groups, can be susceptible to polymerization or charring at elevated temperatures over extended periods. The intermediates in the Vilsmeier-Haack or Bischler-Napieralski type reactions are highly electrophilic and can react non-selectively if not properly controlled.

  • Troubleshooting Steps & Optimization:

    • Controlled Heating: Ensure the reaction is heated uniformly. Use a heating mantle with a temperature controller and vigorous stirring to avoid localized "hot spots."

    • Minimize Reaction Time: Do not reflux for longer than necessary. Once TLC analysis indicates the consumption of the starting material, proceed with the work-up. Over-refluxing is a common cause of tar formation.

    • Work-up Protocol—The Quench: The quenching of excess POCl₃ is highly exothermic and a critical step.[3] Reacting it violently with water can generate significant heat, degrading the product.

      • Best Practice: After cooling the reaction vessel to room temperature, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This helps to dissipate the heat from the exothermic hydrolysis of POCl₃.

      • Alternative: For larger scales, a reverse quench (slowly adding ice or cold water to the reaction vessel) can be performed, but requires excellent cooling capacity and control.

    • Purification Strategy: If the crude product is dark, a primary purification step before chromatography can be beneficial. This may include trituration with a non-polar solvent like hexanes or ether to precipitate the desired product from more soluble, colored impurities, or filtering the crude solution through a short plug of silica gel or celite to remove baseline tar.

Issue 3: Product Hydrolysis During Work-up

You observe the formation of the desired 1-chloro product by TLC in the reaction mixture, but after aqueous work-up and extraction, you isolate mainly the 5-methylisoquinolin-1(2H)-one starting material.

Q: My product seems to be reverting to the starting material during extraction. Why is this happening and how can I prevent it?

A: The 1-chloro position on the isoquinoline ring is activated towards nucleophilic substitution. During a basic aqueous work-up, the chloride can be hydrolyzed back to the hydroxyl group, which then tautomerizes to the more stable lactam (isoquinolinone).

  • Causality—Nucleophilic Aromatic Substitution: The electron-withdrawing nitrogen atom in the ring makes the C1 position electron-deficient and thus susceptible to attack by nucleophiles like water or hydroxide ions, especially under basic conditions used for neutralization.

  • Troubleshooting Steps & Optimization:

    • Maintain Low Temperature: Perform the entire aqueous work-up (quench and neutralization) in an ice bath, keeping the temperature below 10 °C.

    • Careful Neutralization: After quenching on ice, neutralize the acidic solution very slowly with a cold, dilute base (e.g., 5 N NaOH or a saturated NaHCO₃ solution) while monitoring the pH.[2] Avoid letting the pH become strongly basic (target pH 7-8).

    • Rapid Extraction: Once neutralized, immediately extract the product into an organic solvent like dichloromethane or ethyl acetate.[2][4] Do not let the aqueous mixture sit for an extended period.

    • Brine Wash: After separation, wash the combined organic layers with brine to remove excess water, then dry thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling Phosphorus Oxychloride (POCl₃)?

A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[5][6] All manipulations must be performed in a certified chemical fume hood.[5] Essential personal protective equipment (PPE) includes:

  • Eye Protection: Safety goggles and a full-face shield.[7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or Teflon; PVC and nitrile are not recommended).[8]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[5][9] Work should be done over a secondary containment tray. Waste POCl₃ and any quenching solutions must be disposed of according to hazardous waste protocols.

Q2: How can I synthesize the starting material, 5-methylisoquinolin-1(2H)-one, if it's not commercially available?

A2: A common route to isoquinolinones is via the cyclization of an appropriate precursor. One plausible, though multi-step, approach is a modification of the Bischler-Napieralski reaction.[10][11][12]

  • Amide Formation: Start with 2-(m-tolyl)ethan-1-amine and acylate it, for example, with ethyl chloroformate to form the corresponding carbamate.

  • Cyclization: Subject the carbamate to intramolecular Friedel-Crafts type cyclization using a strong acid like polyphosphoric acid (PPA) or Eaton's reagent to form a dihydroisoquinolinone.

  • Aromatization: The resulting dihydroisoquinolinone can then be oxidized to the aromatic 5-methylisoquinolin-1(2H)-one using a dehydrogenating agent like Palladium on Carbon (Pd/C) at high temperature.

Q3: Are there alternative, milder reagents for this chlorination?

A3: Yes, while POCl₃ is the classic choice, other reagents can be used, sometimes under milder conditions.

  • Thionyl Chloride (SOCl₂): Can also effect the chlorination, often in a high-boiling solvent. It presents similar safety hazards to POCl₃.

  • Oxalyl Chloride or Phosgene Derivatives: These are highly effective but also extremely toxic and require specialized handling procedures.

  • Triflic Anhydride (Tf₂O) Systems: Modern methods sometimes use Tf₂O in the presence of a base like 2-chloropyridine to activate amides for cyclization, which can be milder than traditional Bischler-Napieralski conditions.[13][14] While typically used for cyclization, similar activation principles can be applied for chlorination precursors.

Q4: What are the key considerations for scaling this reaction up from grams to kilograms?

A4: Scaling up introduces significant challenges related to thermal management, material handling, and safety.

  • Heat Transfer: The quenching of POCl₃ is highly exothermic. Laboratory glassware has a high surface-area-to-volume ratio, allowing for efficient cooling. In large reactors, this ratio is much lower, making heat removal a critical challenge. The quench must be performed much more slowly with robust reactor cooling.[15]

  • Reagent Addition: Additions should be done subsurface to prevent accumulation of unreacted reagents.

  • Stirring: As the reaction proceeds, solids may form. The reactor's stirring mechanism must be powerful enough to maintain a homogeneous slurry to ensure even heat distribution and reaction.

  • Material Compatibility: POCl₃ and the generated HCl are highly corrosive. Ensure the reactor and transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy).[15]

  • Waste Management: The large volume of acidic aqueous waste generated must be neutralized and disposed of properly, which is a significant operational consideration at scale.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for a lab-scale synthesis.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methylisoquinolin-1(2H)-one (1.0 equiv).

  • Reagent Addition: Place the flask under a positive pressure of nitrogen. Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv, or enough to act as solvent) via a syringe or dropping funnel.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes), observing the disappearance of the polar starting material spot and the appearance of a less polar product spot.

  • Work-up & Quench: Once the reaction is complete, cool the flask to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture into the ice slurry.

  • Neutralization: Cool the quenched mixture in an ice bath. Slowly add a cold 5 N NaOH solution dropwise until the pH of the aqueous layer is between 7 and 8. Do not allow the temperature to rise above 10 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol/water.[4]

Data Presentation: Scale-Up Reaction Parameters

The following table provides a guide for adjusting parameters as the reaction scale increases.

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Consideration
5-methylisoquinolin-1(2H)-one 1.0 g (6.28 mmol)100 g (0.628 mol)Ensure starting material is dry.
Phosphorus Oxychloride (POCl₃) 10 mL (~100 mmol)1.0 L (~10 mol)Ensure adequate excess and quality.
Reaction Temperature 105-110 °C105-110 °CMaintain uniform heating.
Typical Reaction Time 2-3 hours3-5 hoursMonitor by in-process control (IPC).
Quenching Medium (Ice) 100 g10 kgQuench slowly to manage exotherm.
Typical Yield 75-85%70-80%Yields may slightly decrease on scale-up.

Section 4: Visualization of Workflows

Diagram 1: General Synthesis & Purification Workflow

This diagram illustrates the logical flow from reaction setup to the final, purified product.

Setup Reaction Setup (Dry Glassware, Inert Atm.) Reaction Reagent Addition & Reflux (POCl₃, 110°C, 2-3h) Setup->Reaction Monitoring TLC Monitoring (Check for SM consumption) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Neutralization (Pour onto ice, pH 7-8) Monitoring->Workup Reaction Complete Extraction Product Extraction (DCM or EtOAc) Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Analysis Final Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common reaction issues.

Start Problem Observed LowYield Low Yield / Stalled Reaction Start->LowYield DarkTar Dark Color / Tar Formation Start->DarkTar CheckTLC Check Reaction TLC LowYield->CheckTLC CheckTemp Reaction Temp Too High? DarkTar->CheckTemp SM_Remains Starting Material Remains? CheckTLC->SM_Remains Action_Increase Action: - Increase Temp/Time - Use Fresh POCl₃ SM_Remains->Action_Increase Yes Product_Lost Product Lost in Work-up? SM_Remains->Product_Lost No Action_Workup Action: - Work-up at <10°C - Neutralize carefully (pH 7-8) - Extract quickly Product_Lost->Action_Workup Yes Action_Temp Action: - Reduce reaction time - Ensure uniform heating CheckTemp->Action_Temp Yes CheckQuench Quench Too Fast? CheckTemp->CheckQuench No Action_Quench Action: - Pour slowly onto ice - Ensure vigorous stirring CheckQuench->Action_Quench Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Identification and characterization of impurities in 1-Chloro-5-methylisoquinoline samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Impurity Analysis of 1-Chloro-5-methylisoquinoline

Welcome to the technical support center for the identification and characterization of impurities in this compound. This guide is structured as a series of questions and answers to directly address common challenges encountered by researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your analytical workflow.

Section 1: Understanding the Impurity Landscape

This section addresses the foundational knowledge required for any impurity investigation: knowing what to look for and where it comes from.

Q1: What are the likely sources and types of impurities in a typical sample of this compound?

A1: Impurities in any Active Pharmaceutical Ingredient (API) are broadly classified by regulatory bodies like the ICH.[1][2] For this compound, a synthetic heterocyclic compound, you should anticipate impurities from several sources:

  • Organic Impurities (Process-Related): These are the most common and structurally similar to the API.

    • Starting Materials: Unreacted precursors from the specific synthetic route used (e.g., Bischler–Napieralski or Pomeranz–Fritsch reaction).[3]

    • Intermediates: Partially reacted molecules that were not carried to the final step.

    • By-products: Resulting from side reactions. This could include isomers (e.g., 1-Chloro-7-methylisoquinoline), products of over-chlorination, or hydrolysis of the chloro group to a hydroxyl group (1-Hydroxy-5-methylisoquinoline).[4][5]

  • Organic Impurities (Degradation Products): These arise from the decomposition of the this compound molecule itself during manufacturing or storage.[3][6]

    • Hydrolysis: Reaction with water, potentially converting the chloro- group to a hydroxy- group.

    • Oxidation: Exposure to air or oxidizing agents can lead to the formation of N-oxides or other oxygenated derivatives.[3]

    • Photolysis: Degradation upon exposure to light, as mandated for testing under ICH Q1B guidelines.[7]

  • Inorganic Impurities: These are non-carbon-based substances.

    • Reagents, Ligands, and Catalysts: Metals (like Palladium, Copper) or other inorganic materials used during the synthesis.[5][8]

  • Residual Solvents: Volatile organic compounds used during the final purification or crystallization steps (e.g., ethanol, ethyl acetate, toluene).[3][8][9]

Understanding the synthetic pathway is the most critical first step, as it provides a roadmap to the most probable process-related impurities.[1]

Section 2: Strategic Approach to Analysis

A structured analytical plan is essential for efficient and comprehensive impurity profiling. This section outlines the overall workflow.

Q2: What is a robust overall strategy for identifying and characterizing unknown impurities in a this compound sample?

A2: A multi-tiered strategy is required, moving from detection and separation to definitive structural identification. The workflow ensures that analytical efforts are focused and efficient.

Overall Impurity Characterization Workflow

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation & Pathway Analysis A Sample Preparation (Solubility Screening) B Primary Analysis: Stability-Indicating HPLC-UV A->B C Volatiles Analysis: Headspace GC-MS A->C D Hyphenated Analysis: HPLC-MS B->D H Forced Degradation Study B->H Develops Method E Impurity Isolation (Prep-HPLC or SFC) D->E If structure not clear F Definitive Structure: NMR Spectroscopy (1D & 2D) E->F G Functional Group Analysis: FT-IR E->G I Impurity Synthesis & Confirmation F->I H->D G A 1. Sample Preparation Accurately weigh sample into headspace vial with diluent (e.g., DMA) B 2. Incubation & Equilibration Heat vial at a set temperature (e.g., 80°C) to allow volatiles to enter gas phase A->B C 3. Injection Autosampler withdraws a known volume of the headspace gas B->C D 4. GC Separation Volatiles are separated on a capillary column (e.g., DB-624) C->D E 5. MS Detection & Identification Separated compounds are identified by their mass spectra and retention time D->E

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Chloro-5-methylisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through modern NMR techniques. We will explore the theoretical underpinnings of the spectral features, offer a comparative analysis with related isoquinoline derivatives, and provide detailed experimental protocols for acquiring high-fidelity NMR data.

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural characterization of organic molecules, particularly within the realm of heterocyclic chemistry, a cornerstone of medicinal chemistry.[1] The precise information on the chemical environment of each proton and carbon atom allows for unambiguous structural assignment, crucial for understanding structure-activity relationships (SAR) in drug discovery. For a molecule such as this compound, a substituted isoquinoline, NMR spectroscopy provides a detailed roadmap of its electronic and steric landscape. The isoquinoline scaffold itself is a key pharmacophore present in numerous natural products and synthetic pharmaceuticals.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of publicly accessible, experimentally measured spectra for this specific compound, we will present a detailed prediction based on established principles of NMR spectroscopy and data from closely related analogs. This predictive analysis serves as a robust framework for interpreting experimentally acquired data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of this compound are numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout this guide.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound in a standard deuterated solvent such as chloroform-d (CDCl₃). These predictions are derived from the known spectral data of isoquinoline and the well-established substituent chemical shift (SCS) effects of a chloro group at the C1 position and a methyl group at the C5 position.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the six aromatic protons and the three protons of the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Rationale
H3~8.2dJ3,4 ≈ 5.5Downfield shift due to proximity to the electronegative nitrogen and deshielding by the chloro group at C1.
H4~7.6dJ4,3 ≈ 5.5Coupled to H3.
H6~7.5tJ6,7 ≈ 7.8Triplet due to coupling with two adjacent protons (H7 and H8).
H7~7.7dJ7,6 ≈ 7.8, J7,8 ≈ 8.0Doublet of doublets expected, but may appear as a triplet if coupling constants are similar.
H8~8.0dJ8,7 ≈ 8.0Downfield shift due to the peri effect with the nitrogen lone pair.
5-CH₃~2.6s-Singlet in the upfield region, characteristic of an aromatic methyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, with broadband proton decoupling, is expected to show ten distinct signals for the ten carbon atoms of the isoquinoline ring system, plus one signal for the methyl group. The reference for the ¹³C NMR data is the 1978 publication by J. A. Su, E. Siew, and E. V. Brown in Organic Magnetic Resonance.[2]

Carbon Predicted Chemical Shift (δ, ppm) Assignment Rationale
C1~152Significantly downfield due to the direct attachment of the electronegative chlorine atom.
C3~142Downfield shift due to proximity to the nitrogen atom.
C4~121Shielded relative to other aromatic carbons.
C4a~136Quaternary carbon at the ring junction.
C5~130Attached to the methyl group.
C6~128Aromatic CH.
C7~127Aromatic CH.
C8~129Aromatic CH.
C8a~128Quaternary carbon at the ring junction.
5-CH₃~20Typical chemical shift for an aromatic methyl carbon.

Comparative Spectral Analysis

To contextualize the predicted spectral data of this compound, a comparison with the experimentally determined NMR data of isoquinoline and 1-chloroisoquinoline is highly instructive. This comparison highlights the electronic effects of the chloro and methyl substituents on the isoquinoline core.

Compound ¹³C Chemical Shift (δ, ppm) at C1 ¹³C Chemical Shift (δ, ppm) at C3 ¹H Chemical Shift (δ, ppm) at H1 ¹H Chemical Shift (δ, ppm) at H3
Isoquinoline~152.7~143.2~9.2~8.5
1-Chloroisoquinoline~151.8~141.5-~8.2
This compound (Predicted)~152~142-~8.2

The introduction of a chlorine atom at the C1 position in 1-chloroisoquinoline causes a slight upfield shift of the C1 signal compared to isoquinoline, which is somewhat counterintuitive but can be attributed to the complex interplay of inductive and resonance effects. The more pronounced effect is the shielding observed at the C3 and H3 positions, as the electron-withdrawing nature of the chlorine atom influences the electron density of the pyridine ring. The methyl group at the C5 position in this compound is expected to have a minor electronic influence on the pyridine ring, with its primary effect being on the chemical shifts of the carbocyclic ring.

Experimental Protocols

Acquiring high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural elucidation. The following is a detailed, self-validating protocol for the NMR analysis of this compound.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation insert Insert Sample into Spectrometer prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire_1H Acquire ¹H Spectrum tune->acquire_1H acquire_13C Acquire ¹³C Spectrum tune->acquire_13C process_1H Process ¹H Data (FT, Phasing, Baseline Correction) acquire_1H->process_1H analyze Spectral Analysis and Interpretation process_1H->analyze process_13C Process ¹³C Data (FT, Phasing, Baseline Correction) acquire_13C->process_13C process_13C->analyze

Figure 2: Workflow for NMR Spectral Acquisition and Analysis.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling.

  • Spectral Width: Approximately 250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Conclusion

This guide has provided a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. Through a combination of predictive analysis based on established chemical principles and a comparative study with related isoquinoline derivatives, we have outlined the expected spectral features of this molecule. The detailed experimental protocols provided herein will enable researchers to acquire high-quality NMR data, which is the foundation of accurate structural elucidation and a critical component in the advancement of drug discovery and development. The principles and methodologies discussed are broadly applicable to the NMR analysis of a wide range of heterocyclic compounds.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 1-Chloro-5-methylisoquinoline, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a chlorinated isoquinoline core, presents unique analytical challenges and opportunities. The molecular formula is C₁₀H₈ClN, with a monoisotopic mass of approximately 177.0345 Da.[1][2] Ensuring the structural integrity, purity, and identity of this intermediate is a critical step in any synthetic workflow.

High-Resolution Mass Spectrometry (HRMS) stands as the definitive technology for this purpose. Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically below 5 ppm), enabling the unambiguous determination of elemental composition and the differentiation of target compounds from isobaric interferences.[3] This guide provides a comparative overview of leading HRMS platforms, detailed experimental protocols, and data interpretation strategies tailored for the analysis of this compound, empowering researchers to make informed methodological decisions.

Comparative Analysis of HRMS Platforms

The choice of an HRMS instrument is a foundational decision that influences the quality, depth, and speed of analysis. The three most prevalent technologies in modern analytical laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a distinct physical principle, offering a unique balance of performance characteristics.

  • Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers measure the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel a known distance in a field-free region. Lighter ions travel faster and reach the detector first. Its primary advantage is an extremely high acquisition speed, making it exceptionally well-suited for coupling with fast separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[3][4]

  • Orbitrap Mass Spectrometry: The Orbitrap analyzer traps ions in an electrostatic field, where they orbit a central spindle-like electrode. The frequency of their axial oscillation is directly related to their m/z ratio, which is detected as an image current and converted to a mass spectrum via a Fourier transform.[5] Orbitrap instruments are renowned for their excellent mass accuracy and very high resolving power, often exceeding 240,000 FWHM.[3][6]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR provides the highest achievable performance in both mass resolution (>1,000,000 FWHM) and mass accuracy (<1 ppm).[3][7] Ions are trapped in a Penning trap by a strong magnetic field, where they are excited into a cyclotron motion. The frequency of this motion, which is inversely proportional to the ion's m/z, is detected and converted to a mass spectrum. The primary drawbacks are the high cost and large footprint associated with the superconducting magnet.[3][6]

Performance Comparison of HRMS Analyzers
FeatureTime-of-Flight (TOF)OrbitrapFT-ICR
Resolving Power (FWHM) Up to 60,000Up to 500,000 (or higher)>1,000,000
Mass Accuracy < 5 ppm< 3 ppm (typically < 1 ppm with internal calibration)< 1 ppm
Scan Speed Very Fast (>50 Hz)Moderate to Fast (up to ~20 Hz at high resolution)Slow
Cost & Maintenance ModerateHighVery High
Primary Advantage Speed (Ideal for UHPLC)High resolution and accuracy in a benchtop systemUnparalleled resolution and mass accuracy
Best Fit for 1-C-5-MIQ Rapid screening, LC-MS couplingHigh-confidence formula confirmation, impurity profilingDefinitive structural work, complex mixture analysis

Experimental Design and Protocols

A robust analytical result is built upon a foundation of meticulous experimental design, from sample preparation to data acquisition. The following sections detail a validated workflow for the HRMS analysis of this compound.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation LCSeparation LC Separation SamplePrep->LCSeparation Ionization Ionization (ESI/APCI) LCSeparation->Ionization MS_Acquisition Full Scan MS Ionization->MS_Acquisition MSMS_Acquisition MS/MS Fragmentation MS_Acquisition->MSMS_Acquisition Formula_ID Elemental Formula ID MSMS_Acquisition->Formula_ID Frag_Analysis Fragment Analysis Formula_ID->Frag_Analysis Structure_Confirm Structure Confirmation Frag_Analysis->Structure_Confirm

Caption: General workflow for LC-HRMS analysis.

Part 1: Sample Preparation

The quality of HRMS data is directly dependent on sample purity. Contaminants such as salts, detergents, or polymers can cause ion suppression and interfere with the analysis.[8]

Protocol for Standard Solution:

  • Weighing: Accurately weigh ~1 mg of pure this compound solid.

  • Dissolution: Dissolve the solid in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

For analysis in complex matrices (e.g., plasma, tissue extracts), a more rigorous cleanup such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required to remove interfering substances.[9][10]

Part 2: Liquid Chromatography (LC) Separation

Coupling LC with HRMS (LC-HRMS) is essential for separating the analyte from isomers and matrix components, ensuring that the mass spectrometer analyzes a purified compound.[11]

Exemplary UHPLC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Rationale: The C18 stationary phase provides excellent retention for moderately non-polar compounds like this compound. The addition of formic acid to the mobile phase acidifies it, promoting the protonation of the basic nitrogen on the isoquinoline ring, which is crucial for efficient ionization in positive ion mode.[8]

Part 3: Ionization Technique Selection

The interface between the LC and the mass spectrometer is the ionization source, which converts the neutral analyte molecules into gas-phase ions. For this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable molecules. It works by applying a high voltage to a liquid, creating an aerosol of charged droplets.[12] Given the basic nitrogen in the isoquinoline ring, ESI is highly effective and will readily form a protonated molecule, [M+H]⁺.[13][14]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, thermally stable compounds that are not easily ionized by ESI.[15][16] A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions. APCI can be less prone to matrix suppression than ESI and is a viable alternative. Negative-ion mode APCI can also offer selective ionization for halogenated compounds.[17]

Ionization_Choice Analyte Analyte Properties: This compound Polarity Polarity? Analyte->Polarity Matrix Complex Matrix? Polarity->Matrix Low Polarity ESI Choose ESI (High Efficiency for [M+H]⁺) Polarity->ESI Moderately Polar (Basic Nitrogen) Matrix->ESI No APCI Consider APCI (Less Matrix Effect, Good for Less Polar Analytes) Matrix->APCI Yes

Caption: Decision guide for ionization source selection.

For this specific compound, ESI in positive ion mode is the recommended starting point due to the high likelihood of efficient protonation.

Data Analysis and Interpretation

Elemental Composition Confirmation

The hallmark of HRMS is its ability to confirm a compound's elemental formula. For this compound (C₁₀H₈ClN), the expected monoisotopic mass of the [M+H]⁺ ion is 178.0418 Da. An HRMS instrument should measure this mass with an error of less than 5 ppm.

Furthermore, the presence of chlorine provides a definitive isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the [M+H]⁺ ion, with a primary peak (A) at m/z 178.0418 and a secondary peak (A+2) at m/z 180.0389 with an intensity of approximately one-third of the primary peak. Validating both the accurate mass and this isotopic ratio provides extremely high confidence in the assigned formula.

Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is used to gain structural information by fragmenting the isolated precursor ion (the [M+H]⁺ ion in this case) and analyzing the resulting product ions. The fragmentation pathways are governed by the chemical structure of the molecule. For isoquinoline alkaloids, fragmentation patterns often involve characteristic neutral losses or ring cleavages.[18][19][20]

Hypothetical Fragmentation Pathway: A collision-induced dissociation (CID) experiment on the [M+H]⁺ ion of this compound (m/z 178.04) could yield the following key fragments:

  • Loss of HCl (36 Da): A potential fragmentation pathway could involve the elimination of hydrogen chloride, leading to a fragment ion at m/z 142.06.

  • Loss of Methyl Radical (•CH₃, 15 Da): Ejection of the methyl group from the C5 position would result in a fragment at m/z 163.02.

  • Loss of Chlorine Radical (•Cl, 35 Da): Direct cleavage of the C-Cl bond could produce a fragment at m/z 143.07.

Fragmentation Parent [C₁₀H₉ClN]⁺ m/z 178.04 Frag1 [C₁₀H₇N]⁺ m/z 142.06 Parent->Frag1 -HCl Frag2 [C₉H₆ClN]⁺ m/z 163.02 Parent->Frag2 -•CH₃ Frag3 [C₁₀H₉N]⁺ m/z 143.07 Parent->Frag3 -•Cl

Caption: Hypothetical MS/MS fragmentation of [M+H]⁺.

The analysis of these fragmentation patterns, aided by software tools and spectral databases, allows for the confirmation of the compound's structure.[21][22]

Conclusion

The high-resolution mass spectrometry analysis of this compound is a powerful and necessary step in its characterization for pharmaceutical and chemical synthesis applications. The choice between TOF, Orbitrap, and FT-ICR platforms depends on the specific analytical need, whether it be high-throughput screening or definitive structural confirmation. A well-designed LC-HRMS experiment, utilizing an appropriate ionization source like ESI and leveraging both full-scan accurate mass data and MS/MS fragmentation, provides an unparalleled level of confidence in the compound's identity and purity. By following the protocols and understanding the principles outlined in this guide, researchers can effectively harness the power of HRMS to advance their scientific objectives.

References

A Comparative Guide to HPLC and GC Methods for Assessing the Purity of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of chemical purity is a foundational requirement for regulatory compliance and the scientific validity of their work. 1-Chloro-5-methylisoquinoline, a halogenated isoquinoline derivative, serves as a crucial building block in various synthetic pathways. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final product.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols with justifications for parameter selection, and offer comparative data to guide you in selecting the most appropriate analytical method for your laboratory's needs.

Principles and Method Selection Rationale

The choice between HPLC and GC is fundamentally dictated by the analyte's physicochemical properties, including its volatility, thermal stability, and polarity.[1]

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile and well-suited for a broad range of compounds, especially those that are non-volatile or thermally sensitive.[1][2] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[1] Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most logical approach.[1]

  • Gas Chromatography (GC) is the premier technique for volatile and thermally stable compounds.[2] The sample is vaporized and transported by an inert gas through a capillary column, where separation occurs based on the analyte's boiling point and interaction with the stationary phase.[1] this compound (C₁₀H₈ClN, MW: 177.63 g/mol ) is expected to have sufficient volatility and thermal stability for GC analysis, making it a viable and powerful alternative to HPLC.[3][4]

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Routine Analysis

HPLC offers a direct and robust method for purity assessment, capable of quantifying the main component and detecting non-volatile impurities. The primary advantage is that the analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation.[5]

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]

Rationale for Method Parameters:

  • C18 Column: The C18 (octadecyl) stationary phase is a workhorse in reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds like this compound.[7][8]

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the main peak while also providing adequate separation of potential impurities with a wider range of polarities.

  • Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.

  • UV Detection at 254 nm: The isoquinoline ring system contains a chromophore that strongly absorbs UV light.[9][10][11] 254 nm is a common wavelength for the detection of aromatic compounds and is expected to provide high sensitivity for the analyte and related impurities.

Workflow for HPLC Analysis

Caption: Workflow for the HPLC-UV purity analysis of this compound.

Gas Chromatography (GC): High-Efficiency Method for Volatile Impurities

GC is an excellent alternative, offering high separation efficiency and sensitivity, particularly for identifying and quantifying volatile or semi-volatile impurities.[12] The use of a Flame Ionization Detector (FID) provides a robust and near-universal response for carbon-containing compounds.[13][14][15]

Experimental Protocol: GC-FID

A capillary GC method with FID detection is proposed for the purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent such as Acetone or Dichloromethane to achieve a concentration of 1 mg/mL.

  • Vortex until fully dissolved.

  • Transfer the solution to a GC vial.

Rationale for Method Parameters:

  • DB-5 Column: This is a widely used, robust, and low-polarity stationary phase that separates compounds primarily based on their boiling points.[16] It is an excellent starting point for method development for a wide range of aromatic and halogenated compounds.[16][17][18]

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks for the major component.

  • Temperature Program: The oven temperature program starts at a relatively low temperature to trap and focus the analytes at the head of the column, then ramps up to elute the this compound and any higher-boiling impurities in a reasonable timeframe.

  • FID Detector: The Flame Ionization Detector is highly sensitive to organic compounds, provides a wide linear range, and is very robust, making it ideal for quantitative purity analysis.[13][14][19]

Workflow for GC Analysis

Caption: Workflow for the GC-FID purity analysis of this compound.

Method Validation and Performance Comparison

To be fit for purpose, particularly in a regulated environment, any analytical method must be validated. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[20][21][22][23][24]

The following table summarizes the expected performance characteristics of the two proposed methods.

Comparative Performance Data:

ParameterHPLC-UVGC-FIDRationale & Key Differences
Specificity High (UV spectrum can aid identification)High (Separation based on different physicochemical properties)Both methods are highly specific. HPLC's specificity can be enhanced with a PDA detector, while GC can be coupled with a Mass Spectrometer (MS) for ultimate specificity.
Linearity (r²) > 0.999> 0.999Both techniques offer excellent linearity over a wide concentration range.
Precision (%RSD) < 1.0%< 1.0%With modern instrumentation, both methods can achieve excellent precision.
Accuracy (% Recovery) 98-102%98-102%Accuracy is typically high for both methods, dependent on the quality of the reference standard.
Limit of Quantitation (LOQ) ~0.01%~0.005%GC-FID often provides slightly lower detection limits for amenable compounds.
Analysis Time ~25 min~15 minThe GC method is typically faster due to the nature of gas-phase separation.[5]
Sample Preparation Simple (dissolve and filter)Simpler (dissolve)HPLC requires an additional filtration step to protect the column from particulates.[6][25][26][27][28]
Key Advantage Broad applicability to non-volatile impurities.High efficiency and speed for volatile impurities.The choice depends on the likely nature of impurities.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound, each offering distinct advantages.

  • HPLC-UV is recommended for routine quality control and for the analysis of unknown batches where non-volatile impurities or degradation products may be present. Its operational simplicity and robustness make it an ideal choice for a high-throughput environment.[7]

  • GC-FID is recommended when high separation efficiency is required and when the primary concern is the presence of volatile or semi-volatile impurities, such as residual solvents or closely related by-products. Its speed and sensitivity make it a highly effective tool for in-process controls and final product release testing.[2]

For comprehensive characterization, the use of both techniques is advisable. HPLC can provide the primary purity value and quantify non-volatile components, while GC can offer orthogonal data and specifically target volatile impurities. For definitive identification of unknown impurity peaks, coupling either technique to a mass spectrometer (LC-MS or GC-MS) is the industry's gold standard.[2] The selection of the most suitable method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation within your laboratory.

References

A Comparative Guide to the Structural Elucidation of 1-Chloro-5-methylisoquinoline Derivatives: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional atomic arrangement of pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1] This guide offers a comprehensive comparison of X-ray crystallography against alternative analytical methods for the structural characterization of 1-chloro-5-methylisoquinoline derivatives. While specific crystallographic data for this compound is not widely available in public databases, this guide will leverage data from analogous isoquinoline and quinoline structures to provide a robust framework for its analysis.[2][3] By examining these closely related compounds, we can infer expected molecular geometries, crystal packing motifs, and the influence of various substituents on the isoquinoline core.

The isoquinoline scaffold is a privileged structure in drug design, appearing in a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The introduction of a chloro group at the 1-position and a methyl group at the 5-position of the isoquinoline ring creates a unique electronic and steric profile that can significantly influence its biological target interactions. Therefore, an unambiguous determination of the molecular structure is paramount for understanding structure-activity relationships (SAR) and for guiding further drug discovery efforts.

Performance Comparison: X-ray Crystallography versus Spectroscopic Methods

The definitive method for determining a molecule's three-dimensional structure is single-crystal X-ray crystallography. It provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of detail.[2] However, its primary limitation is the requirement for a single, well-ordered crystal, which can be a significant bottleneck in the research pipeline.[2] Consequently, a multi-faceted approach employing various spectroscopic and computational techniques is often necessary for a comprehensive structural analysis.

Analytical Technique Information Provided Sample Requirements Throughput Key Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[2][5][6]Single, well-ordered crystal.[2]Low to MediumUnambiguous determination of absolute stereochemistry and conformation.[2]Crystal growth can be a significant challenge.[2]
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemistry, solution-state conformation.[7][8][9]Soluble sample in a suitable deuterated solvent.[7][10]HighProvides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[2]Does not directly provide 3D coordinates in the same way as X-ray crystallography.[2]
Mass Spectrometry Molecular weight, elemental composition.Small sample quantity, can be in solid, liquid, or gas phase.HighHigh sensitivity and accuracy for molecular weight determination.Provides limited information on the 3D arrangement of atoms.
IR Spectroscopy Presence of functional groups.[11]Solid or liquid sample.HighQuick and simple method for identifying functional groups.Provides limited information on the overall molecular structure.
Computational Modeling Theoretical 3D structure, electronic properties, potential energy surfaces.[12][13]None (in silico).HighCan predict structures and properties of molecules that are difficult to synthesize or crystallize.[13]Accuracy is dependent on the level of theory and computational resources.

Experimental Protocols

X-ray Crystallography Workflow

A typical experimental workflow for the X-ray crystallographic analysis of a this compound derivative would involve the following steps:

  • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents and solvent combinations.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to best fit the experimental data.

G cluster_0 X-ray Crystallography Workflow synthesis Synthesis & Purification of This compound Derivative crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystallization Obtain pure compound data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection Select suitable single crystal structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution Obtain diffraction pattern refinement Structure Refinement structure_solution->refinement Generate initial model validation Validation & Analysis (CIF File Generation) refinement->validation Finalize atomic coordinates

Experimental Workflow for X-ray Crystallography.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[7][8][9] For a this compound derivative, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C spectra to identify the number and types of protons and carbons. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and confirming the positions of the substituents.

Comparative Analysis of Structural Features

While a specific crystal structure for this compound is not available, we can draw comparisons from related structures. For instance, the crystal structures of other chloro-substituted quinolines and isoquinolines often exhibit intermolecular interactions such as C-H···Cl hydrogen bonds and π-π stacking, which influence their crystal packing.[14] The presence of the methyl group in the 5-position may introduce steric effects that could alter the planarity of the isoquinoline ring system and influence its packing arrangement compared to unsubstituted analogs.

Logical Relationships in Structural Analysis

The structural elucidation of a novel compound like a this compound derivative is a process of integrating data from multiple analytical techniques. Each method provides a piece of the puzzle, and their combined interpretation leads to a confident structure determination.

G cluster_1 Integrated Structural Analysis ms Mass Spectrometry (Molecular Formula) nmr NMR Spectroscopy (Connectivity, 2D Structure) ms->nmr ir IR Spectroscopy (Functional Groups) ir->nmr xray X-ray Crystallography (3D Structure, Stereochemistry) nmr->xray Guides crystallization attempts final_structure Final Validated Structure (Structure-Activity Relationship) nmr->final_structure Solution-state structure xray->final_structure Definitive 3D structure comp Computational Modeling (Conformational Analysis) comp->final_structure Theoretical validation

Logical Flow of Integrated Structural Analysis.

References

A Comparative Guide to the Analytical Validation of a Synthetic Route to 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 1-Chloro-5-methylisoquinoline is a valuable building block in the synthesis of a variety of bioactive molecules. Its strategic importance necessitates a thorough understanding and validation of its synthetic pathways to ensure reproducibility, scalability, and purity of the final product.

This guide provides an in-depth comparison of two distinct synthetic routes to this compound, coupled with a comprehensive overview of the analytical methods required for their validation. As Senior Application Scientists, our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind the experimental choices, thereby providing a robust framework for researchers in the field.

Unveiling the Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several angles. Here, we compare two strategically different and well-established methods: a direct chlorination of a pre-formed isoquinoline core and a classical named reaction building the heterocyclic system from acyclic precursors.

Route A: The Direct Approach - Chlorination of 5-methylisoquinolin-1(2H)-one

This route is a common and often efficient method for the synthesis of 1-chloroisoquinolines. It involves the preparation of the corresponding isoquinolin-1-one precursor, followed by a deoxychlorination reaction.

dot graph "Route_A" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="5-Methylisoquinolin-1(2H)-one"]; Reagent [label="Phosphorus Oxychloride (POCl3)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Product [label="this compound", color="#34A853", fillcolor="#FFFFFF"];

Start -> Product [label="Reflux"]; Reagent -> Product; } dot

Caption: Synthetic workflow for Route A.

Route B: The Classic Construction - The Pomeranz-Fritsch Synthesis

The Pomeranz-Fritsch reaction is a powerful tool for the synthesis of the isoquinoline skeleton from a substituted benzaldehyde and an aminoacetal. This multi-step approach offers a different set of challenges and advantages compared to Route A.

dot graph "Route_B" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Aldehyde [label="m-Tolualdehyde"]; Aminoacetal [label="Aminoacetaldehyde diethyl acetal"]; SchiffBase [label="Schiff Base Intermediate"]; Cyclization [label="Acid-catalyzed Cyclization\n(e.g., H2SO4)"]; Isoquinoline [label="5-Methylisoquinoline"]; Oxidation [label="Oxidation"]; N_Oxide [label="5-Methylisoquinoline N-oxide"]; Chlorination [label="Chlorination (POCl3)"]; Product [label="this compound", color="#34A853", fillcolor="#FFFFFF"];

Aldehyde -> SchiffBase; Aminoacetal -> SchiffBase; SchiffBase -> Cyclization; Cyclization -> Isoquinoline; Isoquinoline -> Oxidation; Oxidation -> N_Oxide; N_Oxide -> Chlorination; Chlorination -> Product; } dot

Caption: Synthetic workflow for Route B.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Direct ChlorinationRoute B: Pomeranz-Fritsch Synthesis
Starting Materials 5-Methylisoquinolin-1(2H)-onem-Tolualdehyde, Aminoacetaldehyde diethyl acetal
Number of Steps Fewer steps, more convergent.Multiple steps, linear synthesis.
Reagent Toxicity/Handling Phosphorus oxychloride is corrosive and moisture-sensitive.Concentrated sulfuric acid is highly corrosive.
Reaction Conditions Typically requires high temperatures (reflux).Cyclization step requires strong acid and heat.
Potential Impurities Unreacted starting material, over-chlorinated byproducts.Isomeric isoquinolines (e.g., 7-methylisoquinoline), intermediates from incomplete cyclization.
Scalability Generally straightforward to scale up.Can be more challenging to scale due to the nature of the cyclization step.
Reported Yield Typically moderate to high (70-90%).[1]Yields can be variable depending on the substrate and reaction conditions.

Analytical Validation: Ensuring Purity and Identity

The synthesis of a target molecule is only half the battle; rigorous analytical validation is crucial to confirm its identity, purity, and to quantify any impurities. This section outlines the key analytical techniques and validation parameters, in accordance with ICH guidelines[2][3][4][5][6], for this compound.

dot graph "Analytical_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Crude [label="Crude Product"]; Purification [label="Purification\n(e.g., Column Chromatography)"]; Pure [label="Purified Product"]; HPLC [label="HPLC Analysis\n(Purity Assessment)"]; GCMS [label="GC-MS Analysis\n(Impurity Profiling)"]; NMR_MS [label="NMR & MS\n(Structural Confirmation)"]; Validation [label="Validation Report"];

Crude -> Purification; Purification -> Pure; Pure -> HPLC; Pure -> GCMS; Pure -> NMR_MS; HPLC -> Validation; GCMS -> Validation; NMR_MS -> Validation; } dot

Caption: Analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from its starting materials, byproducts, and degradation products.

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Validation Parameters for the HPLC Method

ParameterAcceptance CriteriaRepresentative Data
Linearity (R²) ≥ 0.9990.9995 (over 0.1-2.0 mg/mL)
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.03 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It is particularly useful for identifying isomeric impurities that may be difficult to resolve by HPLC.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Samples are diluted in dichloromethane to a concentration of approximately 100 µg/mL.

Validation Parameters for the GC-MS Method

ParameterAcceptance CriteriaRepresentative Data
Specificity No interference at the retention time of the analyte and known impurities.Confirmed by analyzing individual standards.
Linearity (R²) ≥ 0.9950.998 (for key potential impurities)
LOD Signal-to-Noise ratio ≥ 3~0.1 ppm for potential volatile impurities
LOQ Signal-to-Noise ratio ≥ 10~0.3 ppm for potential volatile impurities
Spectroscopic Confirmation: NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the unambiguous structural confirmation of the synthesized this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group, with chemical shifts and coupling constants consistent with the assigned structure.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (EI): The mass spectrum should exhibit the molecular ion peak (M⁺) and the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Conclusion and Recommendations

Both Route A (Direct Chlorination) and Route B (Pomeranz-Fritsch Synthesis) represent viable pathways to this compound.

  • Route A is generally preferred for its convergency and potentially higher overall yield, making it more suitable for large-scale production. However, it relies on the availability of the 5-methylisoquinolin-1(2H)-one precursor.

  • Route B , while longer, offers greater flexibility in accessing a variety of substituted isoquinolines from simple starting materials. Careful optimization of the cyclization step is critical for achieving good yields.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific impurity profile that can be tolerated.

Regardless of the chosen synthetic path, a rigorous analytical validation program employing HPLC, GC-MS, and spectroscopic techniques is non-negotiable. The detailed protocols and validation parameters presented in this guide provide a solid foundation for ensuring the quality, purity, and identity of this compound, thereby supporting its successful application in research and development.

References

A Spectroscopic Guide to the Isomeric Labyrinth: Differentiating 1-Chloro-5-methylisoquinoline and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the precise identification of molecular structure is not merely a procedural step but the very foundation of efficacy and safety. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of their constituent atoms, can exhibit vastly different pharmacological and toxicological profiles. The chloro-methyl substituted isoquinoline scaffold is a privileged structure in numerous biologically active compounds, making the unambiguous differentiation of its isomers a critical analytical challenge.

This guide provides an in-depth spectroscopic comparison of 1-Chloro-5-methylisoquinoline with its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to elucidate the unique spectral fingerprints that arise from the varied placement of the chloro and methyl substituents on the isoquinoline core. This analysis is grounded in the fundamental principles of spectroscopy, offering not just data, but a framework for rational interpretation.

The Structural Landscape: this compound and its Isomers

The subject of our investigation is this compound and a selection of its isomers where the chloro and methyl groups are repositioned around the isoquinoline ring. These subtle structural shifts induce significant changes in electron density distribution, molecular geometry, and vibrational modes, which are the very properties that spectroscopic techniques interrogate.

Figure 1: Structures of this compound and selected isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus. The chemical shift (δ) of a nucleus is exquisitely sensitive to the electron density around it, which is in turn influenced by the electronic effects (inductive and resonance) of the substituents.

¹H NMR Spectroscopy

The aromatic region (typically 7.0-9.5 ppm) of the ¹H NMR spectrum of substituted isoquinolines is particularly informative. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent deshields adjacent protons, shifting their signals downfield. Conversely, the electron-donating methyl group will shield nearby protons, causing an upfield shift. The position of the substituents also dictates the splitting patterns (multiplicity) and coupling constants (J-values) of the signals, providing crucial information about the connectivity of the protons.

For This compound , the methyl group on the benzene ring will influence the chemical shifts of the protons at positions 4, 6, and 8. The chlorine atom at position 1 will significantly deshield the proton at position 8 (peri-effect). In contrast, for 1-Chloro-3-methylisoquinoline , the methyl group is on the pyridine ring, altering the chemical shifts and coupling patterns of the protons on that ring.

¹³C NMR Spectroscopy

The principles of substituent effects also apply to ¹³C NMR spectroscopy. The carbon atom attached to the chlorine atom (ipso-carbon) will be significantly deshielded. The positions of the methyl and chloro groups will uniquely influence the chemical shifts of all ten carbon atoms in the isoquinoline framework. Public databases indicate the availability of ¹³C NMR data for this compound and 1-Chloro-3-methylisoquinoline, which can serve as a basis for comparison.[1][2]

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)

CompoundSpectroscopic FeaturePredicted Chemical Shift Range (ppm)Experimental Data (if available)
This compound ¹H NMR (Aromatic H)7.5 - 8.5Data not fully available in searches
¹H NMR (Methyl H)~2.5Data not fully available in searches
¹³C NMR (Aromatic C)120 - 155Spectrum available in PubChem[2]
¹³C NMR (Methyl C)~20Spectrum available in PubChem[2]
1-Chloro-3-methylisoquinoline ¹H NMR (Aromatic H)7.4 - 8.2Data not fully available in searches
¹H NMR (Methyl H)~2.6Data not fully available in searches
¹³C NMR (Aromatic C)118 - 152Spectrum available in PubChem[1]
¹³C NMR (Methyl C)~18Spectrum available in PubChem[1]
1-Chloro-7-methylisoquinoline ¹H NMR (Aromatic H)7.3 - 8.4Data not available in searches
¹H NMR (Methyl H)~2.5Data not available in searches
¹³C NMR (Aromatic C)120 - 155Data not available in searches
¹³C NMR (Methyl C)~21Data not available in searches
3-Chloro-5-methylisoquinoline ¹H NMR (Aromatic H)7.5 - 9.0Data not available in searches
¹H NMR (Methyl H)~2.5Data not available in searches
¹³C NMR (Aromatic C)120 - 150Data not available in searches
¹³C NMR (Methyl C)~20Data not available in searches

Note: Predicted chemical shift ranges are based on general principles of NMR spectroscopy for substituted aromatic compounds. Experimental data should be acquired under standardized conditions for accurate comparison.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the vibrational modes of a molecule. While the IR spectra of isomers can be complex, specific regions can offer diagnostic clues. The substitution pattern on the isoquinoline ring will influence the C-H, C=C, and C=N stretching and bending vibrations.

Key diagnostic regions include:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Aromatic C=C and C=N stretching: Found in the 1650-1450 cm⁻¹ region. The pattern of these absorptions can be indicative of the substitution pattern.

  • C-H bending (out-of-plane): Occurring in the 900-650 cm⁻¹ region, the "fingerprint" region, which is highly sensitive to the substitution pattern of the aromatic rings.

  • C-Cl stretching: Generally observed in the 800-600 cm⁻¹ range.

For instance, the out-of-plane C-H bending vibrations are particularly sensitive to the number of adjacent hydrogen atoms on the aromatic rings. Therefore, each isomer will exhibit a unique pattern in this fingerprint region. PubChem indicates the availability of an FTIR spectrum for 1-Chloro-3-methylisoquinoline.[1]

Table 2: Key IR Absorption Regions for Isomer Differentiation

Vibrational ModeWavenumber (cm⁻¹)Significance for Isomer Differentiation
Aromatic C-H Stretch3100 - 3000Generally present in all isomers.
C-H Stretch (Methyl)2980 - 2850Present in all isomers.
Aromatic C=C & C=N Stretch1650 - 1450The pattern and intensity of these bands are sensitive to the substitution pattern.
C-H Bending (out-of-plane)900 - 650Highly diagnostic "fingerprint" region, unique for each isomer's substitution pattern.
C-Cl Stretch800 - 600The exact position can be influenced by the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The isoquinoline ring system is a chromophore, and the position of the chloro and methyl substituents will modulate the energies of the π→π* and n→π* transitions. The position of the methyl group (electron-donating) and the chloro group (electron-withdrawing and possessing lone pairs) will influence the extent of conjugation and the energy levels of the molecular orbitals.

Generally, substituents that extend the conjugation or have a strong electronic effect will cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). While subtle, these shifts can be used to distinguish between isomers, especially when comparing a series of related compounds under identical solvent conditions. The solvent polarity can also influence the λmax values.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information for isomer identification: the accurate molecular weight and the fragmentation pattern. All isomers of this compound will have the same nominal molecular weight of 177 g/mol . High-resolution mass spectrometry can confirm the elemental composition (C₁₀H₈ClN).

The key to differentiating isomers with MS lies in the analysis of their fragmentation patterns upon ionization (e.g., by electron impact). The positions of the chloro and methyl groups will direct the fragmentation pathways, leading to the formation of different fragment ions with unique mass-to-charge ratios (m/z).

Common fragmentation pathways for such compounds include:

  • Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 142.

  • Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 162.

  • Loss of HCl: A fragment ion at m/z 141 could be observed.

  • Ring cleavage: The isoquinoline ring system can undergo complex rearrangements and cleavages, producing a unique set of fragment ions for each isomer.

The relative abundance of these fragment ions will be characteristic of each isomer, providing a molecular fingerprint. The presence of a chlorine atom is also readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[4]

Table 3: Expected Key Mass Spectrometry Fragments

Compound FamilyMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Diagnostic Features
Chloro-methyl-isoquinolines 177/179 (M⁺/M⁺+2)[M-Cl]⁺ (142), [M-CH₃]⁺ (162), [M-HCl]⁺ (141)The relative intensities of the fragment ions will vary depending on the stability of the resulting cations, which is dictated by the substituent positions.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.

Experimental Workflow

Spectroscopic_Workflow Sample Isoquinoline Isomer Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Direct analysis (ATR) Sample->IR_Prep UV_Prep Dissolve in Ethanol Sample->UV_Prep MS_Prep Dilute solution for ESI or direct inlet for EI Sample->MS_Prep NMR_Spec ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer (ATR) IR_Prep->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Prep->UV_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Spec->NMR_Data IR_Data Wavenumbers (cm⁻¹) % Transmittance IR_Spec->IR_Data UV_Data λmax (nm) Absorbance UV_Spec->UV_Data MS_Data m/z Ratios Relative Abundance MS_Spec->MS_Data

Figure 2: A generalized workflow for the spectroscopic analysis of isoquinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover a range of 0-10 ppm. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Set the spectral width to cover a range of 0-160 ppm. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent such as ethanol. Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax.

  • Spectrum Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the pure solvent in both the sample and reference cuvettes. Then, acquire the spectrum of the sample solution.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for electrospray ionization (ESI) or a direct insertion probe for electron impact (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.

Conclusion

The differentiation of this compound from its positional isomers is a tractable analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular formula, ¹H and ¹³C NMR spectroscopy offer the most definitive data for unambiguous structure elucidation by mapping the unique electronic environment of each nucleus. Infrared spectroscopy, particularly the fingerprint region, provides a characteristic pattern for each isomer, and UV-Vis spectroscopy can reveal subtle differences in their electronic transitions. By understanding the fundamental principles of how substituent position influences spectroscopic output and by employing standardized analytical protocols, researchers can confidently navigate the isomeric labyrinth of substituted isoquinolines, ensuring the structural integrity of their compounds in the pursuit of novel therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Cross-Coupling with 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthetic chemistry, empowering chemists in the pharmaceutical and drug development sectors to forge intricate carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] This guide provides a detailed comparative analysis of various palladium catalysts for the cross-coupling of 1-Chloro-5-methylisoquinoline, a key heterocyclic scaffold found in numerous biologically active compounds. Our objective is to furnish researchers and scientists with the empirical data and mechanistic insights necessary to navigate the catalyst landscape and select the optimal system for their synthetic endeavors.

The Imperative of Efficient C-Cl Bond Activation

While aryl bromides and iodides have historically been the substrates of choice for cross-coupling reactions, their higher cost and lower availability on an industrial scale have driven a shift towards the use of more economical aryl chlorides. However, the inherent strength of the C-Cl bond presents a significant activation barrier, necessitating the use of highly active and robust palladium catalysts.[3] The development of sophisticated ligand systems has been instrumental in overcoming this challenge, leading to a new generation of catalysts capable of facilitating the coupling of even the most recalcitrant aryl chlorides.[4][5][6]

Experimental Design: A Head-to-Head Comparison of Leading Catalysts

To provide a rigorous and unbiased assessment of catalyst performance, a standardized Suzuki-Miyaura cross-coupling reaction was designed. This compound was coupled with phenylboronic acid, a common and representative coupling partner. The experimental parameters were carefully selected to reflect typical conditions employed in medicinal chemistry laboratories.

Experimental Rationale:

  • Palladium Precatalysts: A curated selection of commercially available palladium precatalysts was chosen to represent a spectrum of ligand architectures, from classical phosphines to modern, bulky biarylphosphines and N-heterocyclic carbenes (NHCs).

  • Base: Potassium phosphate (K₃PO₄) was selected as the base due to its efficacy in promoting the transmetalation step of the catalytic cycle and its compatibility with a wide range of functional groups.[7]

  • Solvent: A mixture of 1,4-dioxane and water was employed to ensure the solubility of both the organic substrates and the inorganic base, creating a homogenous reaction environment.

  • Temperature: A reaction temperature of 100 °C was chosen to provide sufficient thermal energy to overcome the activation barrier of the C-Cl bond without promoting catalyst degradation.

Caption: A streamlined workflow of the experimental protocol for catalyst benchmarking.

Performance Data: A Quantitative Comparison

The following table summarizes the performance of four distinct palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data underscores the profound impact of ligand design on catalytic efficiency.

CatalystLigand TypeYield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄Triphenylphosphine2828023
Pd(dppf)Cl₂Ferrocenyl-based Diphosphine6565054
XPhos Pd G3Bulky Biarylphosphine9696080
IPr-Pd-G3N-Heterocyclic Carbene (NHC)9494078

Analysis of Results: The data unequivocally demonstrates the superior performance of catalysts bearing bulky, electron-rich ligands for the activation of the challenging this compound substrate. The first-generation Pd(PPh₃)₄ catalyst exhibited low activity, a common observation for the coupling of aryl chlorides. The Pd(dppf)Cl₂ catalyst, featuring a chelating diphosphine ligand, provided a moderate yield. In stark contrast, the third-generation (G3) precatalysts, XPhos Pd G3 and IPr-Pd-G3, delivered outstanding yields, highlighting the efficacy of modern ligand design in facilitating the key steps of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Glimpse

A fundamental understanding of the catalytic cycle is essential for rational catalyst selection and reaction optimization. The Suzuki-Miyaura coupling proceeds through a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Cl(L₂) Ar-Pd(II)-Cl(L₂) Pd(0)L₂->Ar-Pd(II)-Cl(L₂) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Cl(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

The oxidative addition of the aryl chloride to the active Pd(0) species is often the rate-limiting step. The electron-rich and sterically hindered ligands of the XPhos and IPr catalysts facilitate this challenging step by increasing the electron density on the palladium center. These bulky ligands also promote the final reductive elimination step, leading to faster catalyst turnover.

Detailed Experimental Protocol: A Representative Procedure

The following protocol details the experimental procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the high-performance XPhos Pd G3 catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add the 1,4-dioxane and water via syringe. The solvent mixture should be degassed prior to use.

  • Add the XPhos Pd G3 catalyst to the reaction mixture.

  • Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously for 12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-methyl-1-phenylisoquinoline.

Conclusion: Empowering Synthesis with Rational Catalyst Selection

This comparative guide provides a clear and data-driven framework for the selection of palladium catalysts for the cross-coupling of this compound. The superior performance of modern, bulky phosphine and NHC-ligated catalysts underscores the importance of rational ligand design in overcoming the challenges associated with C-Cl bond activation. By leveraging these advanced catalytic systems, researchers can significantly enhance the efficiency and scope of their synthetic endeavors, accelerating the discovery and development of next-generation pharmaceuticals.

References

A Comparative Guide to In Vitro Assay Development for Screening 1-Chloro-5-methylisoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Quest for Novel Kinase Inhibitors

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the anti-cancer effects of topoisomerase inhibitors, isoquinoline derivatives have consistently proven to be a rich source of therapeutic agents.[1][4] The 1-Chloro-5-methylisoquinoline framework represents a synthetically tractable starting point for generating novel chemical entities. Given that many isoquinoline-based molecules exhibit potent inhibitory activity against protein kinases—enzymes that are central regulators of cellular signaling and frequently dysregulated in diseases like cancer—a logical starting point for any screening campaign is to hypothesize a kinase as the primary molecular target.[5][6]

This guide provides a comprehensive, field-proven framework for developing and comparing robust in vitro assays to screen a library of novel this compound (CIM) compounds against a hypothetical serine/threonine kinase, herein referred to as "Target Kinase X" (TKX). We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles. Our objective is to build an efficient screening funnel that can reliably identify potent, cell-active inhibitors suitable for lead optimization.

Part 1: Biochemical Assays for High-Throughput Primary Screening

The foundational step in a drug discovery campaign is to identify compounds that directly interact with the purified target protein.[7][8] A biochemical assay, using purified recombinant TKX, is the most direct method to quantify the inhibitory potential of our CIM compounds, free from the complexities of a cellular environment like membrane permeability and off-target effects. For a high-throughput screening (HTS) campaign, where thousands of compounds may be tested, the assay must be rapid, reproducible, cost-effective, and automatable.[9] We will compare two industry-standard, homogeneous ("mix-and-read") assay formats: a luminescence-based assay that measures ADP production and a fluorescence polarization-based immunoassay.

Assay 1: ADP-Glo™ Luminescence-Based Kinase Assay

Causality & Scientific Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, generating ADP as a universal co-product.[10] The amount of ADP produced is therefore directly proportional to kinase activity. The ADP-Glo™ assay is a robust, two-step luminescent system. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP generated into ATP, which then fuels a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal.[11][12] An inhibitor of TKX will reduce ADP formation, resulting in a lower luminescent signal. This format is highly sensitive and less prone to interference from colored or fluorescent compounds than absorbance or fluorescence-based methods.[13]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection ATP ATP TKX TKX Enzyme ATP->TKX Substrate Substrate Substrate->TKX Product ADP + P-Substrate ADP ADP TKX->Product ATP_gen ADP-Glo™ Reagent (Converts ADP to ATP) Inhibitor CIM Compound Inhibitor->TKX ADP->ATP_gen Luciferase Luciferase ATP_gen->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Assay Development

  • Reagent Preparation: Prepare all reagents (TKX enzyme, peptide substrate, ATP, CIM compounds, ADP-Glo™ reagents) in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Titration: To determine the optimal enzyme concentration, perform the kinase reaction with a fixed, saturating concentration of substrate and ATP (e.g., 100 µM each) and vary the concentration of TKX. Aim for a concentration that yields a robust signal and consumes 10-30% of the ATP within the desired reaction time.

  • Determination of ATP Kₘ: Perform the kinase reaction with the optimized TKX concentration and vary the ATP concentration. Plot kinase activity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP. For inhibitor screening, it is critical to use an ATP concentration at or near its Kₘ, as this provides the highest sensitivity for detecting competitive inhibitors.[14]

  • Assay Miniaturization & Automation: Adapt the assay to a 384-well plate format suitable for HTS.[9]

    • Dispense 25 nL of CIM compounds (dissolved in DMSO) or DMSO vehicle (for controls) into assay plates using an acoustic liquid handler.

    • Add 5 µL of a 2X solution of TKX enzyme and substrate to all wells.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Quality Control (QC): For each plate, include negative controls (no enzyme, "min signal") and positive controls (DMSO vehicle, "max signal"). Calculate the Z'-factor to assess assay quality.[15]

    • Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[16][17]

Assay 2: Fluorescence Polarization (FP) Competition Assay

Causality & Scientific Principle: Fluorescence Polarization measures the change in the rotational speed of a fluorescent molecule.[18] A small, fluorescently labeled peptide ("tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP value). If this tracer binds to a much larger molecule, like an antibody, its rotation slows dramatically, and it emits highly polarized light (high FP value).[19] In our FP kinase assay, a phospho-specific antibody binds to a fluorescently labeled tracer derived from the TKX substrate. The kinase reaction produces an unlabeled, phosphorylated substrate. This product competes with the tracer for binding to the antibody. Therefore, high kinase activity leads to high concentrations of the phosphorylated product, which displaces the tracer, causing it to tumble freely and resulting in a low FP signal.[20][21] An inhibitor of TKX prevents product formation, allowing the tracer to remain bound to the antibody, thus maintaining a high FP signal.

cluster_0 Kinase Reaction cluster_1 FP Detection ATP ATP TKX TKX Enzyme ATP->TKX Substrate Substrate Substrate->TKX Product P-Substrate Antibody P-Specific Antibody Product->Antibody Competes Free Free Tracer (Low FP) Product->Free Displaces Tracer TKX->Product Inhibitor CIM Compound Inhibitor->TKX Bound Bound Complex (High FP) Antibody->Bound Tracer Fluorescent Tracer Tracer->Antibody Binds

Caption: Principle of the competitive FP Kinase Assay.

Experimental Protocol: FP Assay Development

  • Kinase Reaction Optimization: Follow steps 1-3 from the ADP-Glo™ protocol to determine optimal enzyme concentration, ATP Kₘ, and linear reaction conditions.

  • FP Detection Reagent Optimization:

    • Antibody Titration: In the absence of any kinase reaction product, titrate the phospho-specific antibody against a fixed, low concentration of the fluorescent tracer. Identify the antibody concentration that binds ~80% of the tracer, establishing a robust "high FP" window.

    • Tracer Competition: Confirm that the unlabeled phosphorylated peptide (generated enzymatically or synthesized) can effectively displace the tracer from the antibody, resulting in a dose-dependent decrease in the FP signal.

  • Assay Miniaturization & Automation:

    • Dispense 25 nL of CIM compounds or DMSO into 384-well, low-volume black assay plates.

    • Add 5 µL of a 2X solution of TKX enzyme and substrate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase) and the pre-optimized concentrations of the FP antibody and tracer.

    • Incubate for 60 minutes to allow binding equilibrium.

    • Read fluorescence polarization on a compatible plate reader.

  • Quality Control (QC): As before, run positive (DMSO) and negative (no enzyme) controls on every plate and calculate the Z'-factor to ensure a value ≥ 0.5.[22]

Comparative Analysis of Biochemical Assays

Both assays, when properly optimized, are excellent choices for HTS. The final decision often depends on available instrumentation, budget, and the specific nature of the target and compound library.

FeatureADP-Glo™ (Luminescence)Fluorescence Polarization (FP)
Principle Measures ADP productionMeasures displacement of a fluorescent tracer
Signal Direction Signal decreases with inhibitionSignal increases with inhibition
Sensitivity Very high; low enzyme usageHigh, but depends on antibody affinity
Throughput Very high; simple "add-and-read"Very high; simple "add-and-read"
Compound Interference Low; less affected by colored/fluorescent compoundsCan be affected by fluorescent compounds
Reagent Cost Moderate to highCan be high due to specific antibodies
Development Effort Relatively straightforward; universal assayMore complex; requires specific antibody/tracer pairs

Hypothetical Screening Data

Following a primary screen, hit compounds are re-tested in a dose-response format to determine their potency (IC₅₀ value).

Compound IDADP-Glo™ IC₅₀ (µM)FP Assay IC₅₀ (µM)
CIM-0010.250.31
CIM-0021.51.8
CIM-003> 50> 50
Staurosporine (Control)0.0150.020

Part 2: Cell-Based Assays for Secondary Screening

A potent inhibitor in a biochemical assay is a promising start, but it is not yet a drug lead. We must confirm that the compound can enter a cell, engage its target in a complex physiological environment, and exert the desired biological effect without causing undue toxicity.[23] This is the role of secondary, cell-based assays.

Screening Funnel: From Biochemical Hit to Cellular Lead

The transition from a biochemical to a cellular context is a critical filtering step in the drug discovery process. Our goal is to triage the initial hits, prioritizing those with the most promising cellular profiles for further development.

cluster_0 Screening Funnel Lib CIM Compound Library (1000s of compounds) HTS Primary HTS (Biochemical Assay @ 10 µM) Lib->HTS ~1-5% Hit Rate Dose Dose-Response (IC₅₀) (Biochemical Assay) HTS->Dose ~100s of 'Hits' Cell Cellular Viability Assay (EC₅₀) Dose->Cell ~20-50 Potent Hits Select Validated Hits (Potent & Cell-Active) Cell->Select ~5-10 Validated Hits

Caption: A typical screening funnel workflow.

Assay 3: Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)

Causality & Scientific Principle: This assay serves a dual purpose: it quantifies the anti-proliferative effect of our compounds and provides an initial assessment of cytotoxicity. The CellTiter-Glo® assay lyses cells and measures the level of intracellular ATP, a key indicator of metabolically active, viable cells.[24][25] The amount of ATP is directly proportional to the number of living cells, and the assay generates a luminescent signal via a luciferase/luciferin reaction. For an anti-cancer program targeting TKX, a decrease in cell viability at a concentration consistent with the biochemical IC₅₀ is a desired outcome. Conversely, if the compound is intended for a non-proliferative disease, a loss of viability would indicate an undesirable cytotoxic effect.[26]

Experimental Protocol: Cellular Viability Assay

  • Cell Culture: Use a biologically relevant cell line (e.g., a human cancer cell line known to be dependent on TKX signaling).

  • Cell Plating: Seed cells into 384-well, white-walled tissue culture plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the biochemically potent CIM hits (e.g., CIM-001 and CIM-002). Add the compounds to the cells and incubate for 72 hours, a typical duration to observe anti-proliferative effects.

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated controls. Plot the data versus compound concentration and fit to a four-parameter logistic curve to determine the EC₅₀ (the concentration that causes a 50% reduction in viability).

Interpreting the Combined Data

By comparing biochemical potency (IC₅₀) with cellular activity (EC₅₀), we gain critical insights.

Compound IDBiochemical IC₅₀ (TKX)Cellular EC₅₀ (Viability)Interpretation
CIM-001 0.25 µM0.5 µMExcellent Candidate. Potent, cell-permeable, and demonstrates a strong on-target anti-proliferative effect. The close correlation between IC₅₀ and EC₅₀ suggests the cellular effect is likely driven by TKX inhibition.
CIM-002 1.5 µM> 50 µMPoor Permeability/Cellular Activity. The compound is a moderately potent enzyme inhibitor but fails to affect the cells. This could be due to poor cell membrane permeability or rapid efflux from the cell. This compound would be de-prioritized.

Conclusion and Future Directions

This guide outlines a robust, logical, and efficient cascade for the initial stages of a screening campaign targeting this compound-based compounds. By beginning with a validated, high-throughput biochemical assay—comparing the merits of luminescence and fluorescence polarization technologies—we can confidently identify direct inhibitors of our target kinase, TKX. The critical subsequent step, a cell-based viability assay, allows us to filter these hits for cellular activity, prioritizing compounds like CIM-001 that demonstrate both biochemical potency and a corresponding biological effect.

Validated hits from this funnel would progress to more advanced studies, including:

  • Kinase Selectivity Profiling: Screening hits against a broad panel of other kinases to ensure they are selective for TKX and to identify potential off-target liabilities.[5]

  • Mechanism of Action Studies: Performing detailed enzyme kinetics to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cellular Target Engagement Assays: Using technologies like NanoBRET™ to confirm that the compound binds to TKX inside living cells, providing definitive proof of on-target activity.[27]

By following this structured, data-driven approach, researchers can efficiently navigate the early phases of drug discovery and increase the probability of identifying promising lead candidates for further development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 1-Chloro-5-methylisoquinoline are central to discovery.[1] However, operational excellence extends beyond the synthesis; it demands a rigorous and informed approach to waste management. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every step in the principles of chemical safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Chemical Causality: Understanding the "Why"

This compound is a halogenated aromatic heterocyclic compound. Its chemical structure dictates its reactivity and hazard profile, which is the foundation for its specific handling and disposal requirements. Understanding these intrinsic properties is the first step toward safe management.

The presence of a chlorine atom on the isoquinoline scaffold classifies this compound as a halogenated organic compound .[2][3] This is the single most critical factor influencing its disposal pathway. Halogenated wastes are subject to stringent environmental regulations, primarily due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and hydrochloric acid, if not incinerated at appropriate high temperatures.[4] Furthermore, its GHS (Globally Harmonized System) classification indicates significant health hazards that necessitate careful handling to prevent exposure.[5]

Table 1: GHS Hazard Profile of this compound

Hazard Class GHS Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 / 5 H302: Harmful if swallowed / H303: May be harmful if swallowed [5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [5][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [5][6]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation [5][6]

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | |

Foundational Principles of Halogenated Waste Management

The proper disposal of this compound is governed by the protocols for halogenated organic waste. The core principle is strict segregation .

Causality for Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of halogenated organic compounds (HOCs) with concentrations above 1,000 mg/kg.[4] The required treatment method is typically high-temperature incineration at a licensed hazardous waste facility.

  • Disposal Cost and Efficiency: Halogenated waste streams cost significantly more to dispose of than non-halogenated streams.[3] Mixing a small amount of halogenated waste into a large volume of non-halogenated solvent waste (like acetone or ethanol) contaminates the entire volume, escalating disposal costs dramatically.

  • Chemical Incompatibility: Halogenated solvents can degrade to form acidic byproducts (e.g., HCl), which can corrode metal containers and react dangerously with other chemical wastes, such as bases or strong oxidizers.[7]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for the collection and temporary storage of this compound waste in a laboratory setting, pending pickup by a certified hazardous waste management provider.

3.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves (double-gloving is recommended).[7]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn if there is a significant splash risk.[8]

  • Protective Clothing: A standard laboratory coat, fully buttoned. Ensure shoes are closed-toed.[7]

3.2. Waste Collection Protocol

  • Select the Correct Waste Container:

    • Use a designated container specifically for "Halogenated Organic Waste." [2]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).[7][9] Do not use metal cans, as acidic degradation products can cause corrosion.[7]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[3]

    • Clearly write the full chemical name: "this compound." [5] List all other components and their approximate percentages if it is a mixed waste stream.

    • Mark all applicable hazard characteristics on the label (e.g., Toxic, Irritant).[3]

  • Transferring Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8]

    • Use a funnel to prevent spills on the exterior of the container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Container Management and Storage:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[3][7]

    • Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[7]

    • The SAA must be segregated from incompatible materials, particularly strong oxidizing agents.[8][10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound identify Identify Waste Type: Halogenated Organic start->identify ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) identify->ppe container_select Select Designated 'Halogenated Organic Waste' Container (HDPE) ppe->container_select label_check Is Container Labeled with Hazardous Waste Tag? container_select->label_check label_container Affix and Complete Hazardous Waste Tag label_check->label_container No transfer Transfer Waste in Fume Hood (Use Funnel, Fill <90%) label_check->transfer Yes label_container->transfer close_container Securely Close Container transfer->close_container store Store in Designated SAA with Secondary Containment close_container->store end Ready for EH&S Pickup store->end

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

5.1. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

5.2. Spill Management

  • Small Spill (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7]

    • Sweep up the absorbed material and place it into a sealed, properly labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response line and EH&S department from a safe location.[3]

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the scientific rigor it demands, ensuring personal safety, regulatory compliance, and the protection of our shared environment.

References

Comprehensive Safety and Handling Guide for 1-Chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1-Chloro-5-methylisoquinoline (CAS No. 24188-79-2). As a heterocyclic aromatic compound, its specific chemical properties necessitate a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance that extends beyond basic procedural steps to explain the causality behind each safety recommendation. Our commitment is to empower you with the knowledge to maintain a secure and efficient research environment.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling procedures.[1][2] A thorough understanding of these hazards is the first step in mitigating risk.

GHS Hazard Classification: [1]

  • Acute Toxicity 5 (Oral): H303 - May be harmful if swallowed.

  • Skin Irritation 2: H315 - Causes skin irritation.

  • Serious Eye Irritation 2A: H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure 3 (Respiratory Tract): H335 - May cause respiratory irritation.

The primary risks associated with this compound are irritant effects upon contact with the skin, eyes, and respiratory system. While the acute oral toxicity is categorized as low, ingestion should always be avoided.[1] These classifications are the foundation upon which our personal protective equipment (PPE) selection and handling protocols are built.

Hazard StatementGHS CategoryAssociated Risk
H303Acute Toxicity 5 (Oral)May be harmful if swallowed[1]
H315Skin Irritation 2Causes skin irritation[1]
H319Serious Eye Irritation 2ACauses serious eye irritation[1]
H335STOT SE 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-backed system to prevent chemical exposure. Given the irritant nature of this compound, the following PPE is mandatory.

Eye and Face Protection
  • Directive: Wear chemical splash goggles that conform to EN 166 or NIOSH (US) standards.[3]

  • Causality: The H319 classification ("Causes serious eye irritation") indicates a significant risk of eye damage upon contact.[1][4] Standard safety glasses with side shields do not provide a complete seal and are insufficient to protect against fine particles or splashes.[5] Chemical splash goggles are essential to create a protective seal around the eyes.[5] In situations with a higher risk of splashing, such as during bulk transfers, a full face shield should be worn in addition to goggles.[6]

Hand Protection
  • Directive: Wear chemical-resistant, disposable gloves (e.g., Nitrile rubber) of a suitable thickness. Gloves must be inspected for integrity before use.[7]

  • Causality: The H315 classification ("Causes skin irritation") necessitates robust hand protection.[1][4] Gloves prevent direct dermal contact, which can lead to irritation. The practice of "double gloving" is recommended, especially when handling the neat compound, as it provides an additional barrier in case the outer glove is compromised.[8] Contaminated gloves should be disposed of immediately using the proper removal technique to avoid skin contact.[7]

Skin and Body Protection
  • Directive: A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a chemical-resistant apron or disposable coveralls.[5]

  • Causality: While the primary risk is irritation, minimizing all skin exposure is a fundamental principle of chemical safety. A lab coat protects against minor splashes and solid particle contamination.[5] It is crucial that the lab coat is kept clean and is regularly laundered to prevent it from becoming a source of secondary contamination.

Respiratory Protection
  • Directive: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] If engineering controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[7]

  • Causality: The H335 classification ("May cause respiratory irritation") highlights the risk of inhaling the compound's dust or aerosols.[1][4] Engineering controls like a fume hood are the most effective way to prevent respiratory exposure. A respirator serves as a necessary secondary line of defense when these controls are not feasible.[5][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for ensuring safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[9]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves (double-gloving recommended).

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust. Use tools (spatulas, weigh boats) dedicated to this chemical or that are thoroughly cleaned after use.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Keep containers closed when not in use.

  • Post-Handling: After completing the work, decontaminate the work surface. Carefully remove and dispose of the outer pair of gloves within the fume hood.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch contaminated surfaces. Wash hands thoroughly with soap and water after removing all PPE.[7]

Waste Disposal Plan
  • Directive: Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) as hazardous chemical waste.[7][9]

  • Procedure:

    • Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Never dispose of this chemical down the drain.[7]

Emergency Response: Spill Management

In the event of a spill, a swift and organized response is crucial to prevent exposure and contamination.

Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's environmental health and safety (EHS) department immediately.

  • Contain (for trained personnel on small spills):

    • Don appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation.[3][9]

    • Place the spilled material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Finalization Finalization Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ventilate Ensure Ventilation Alert->Ventilate Assess Assess Spill Size Ventilate->Assess ContactEHS Contact EHS/Emergency Response Assess->ContactEHS Large Spill Proceed Proceed with Caution Assess->Proceed Small & Manageable Spill DonPPE Don Full PPE (Gloves, Goggles, Respirator) Proceed->DonPPE Contain Sweep Solid Material (Avoid Dust) DonPPE->Contain Package Package Waste in Labeled Container Contain->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for managing a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.